molecular formula C8H5FIN B2715700 2-Fluoro-3-iodo-4-methylbenzonitrile CAS No. 909185-86-0

2-Fluoro-3-iodo-4-methylbenzonitrile

Cat. No.: B2715700
CAS No.: 909185-86-0
M. Wt: 261.038
InChI Key: HYKCLWQMKWGJDD-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-4-methylbenzonitrile (: 909185-86-0) is a versatile benzonitrile derivative with a molecular formula of C₈H₅FIN and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of distinct fluorine and iodine substituents on its aromatic ring, making it a valuable multifunctional building block in advanced organic synthesis . Its primary research application lies in pharmaceutical development and material science, where it serves as a key precursor for constructing complex molecules . The specific spatial arrangement of the electron-withdrawing nitrile and halogen groups on the ring makes it a particularly interesting scaffold for exploring structure-activity relationships. Research on analogous fluoro-methylbenzonitrile compounds has revealed significant potential in non-linear optics, driven by substantial first-order hyperpolarizability and a characterized HOMO-LUMO energy gap that indicates significant charge transfer interactions . This product is offered with a guaranteed purity of ≥98% . It is recommended to store the material sealed in a dry environment, at room temperature or between 2-8°C . This product is for research and further manufacturing use only, not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-iodo-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c1-5-2-3-6(4-11)7(9)8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKCLWQMKWGJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-Fluoro-3-iodo-4-methylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-3-iodo-4-methylbenzonitrile, a highly functionalized aromatic compound of significant interest to the chemical research and drug development sectors. The document details the molecule's structural features, physicochemical properties, and a proposed, mechanistically sound synthetic pathway. Furthermore, it explores the compound's reactivity and its potential as a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. This guide is intended to serve as a practical resource for scientists engaged in synthetic chemistry, medicinal chemistry, and materials science.

Introduction and Strategic Importance

This compound is a substituted benzonitrile that incorporates four distinct functional groups on a single aromatic scaffold: a nitrile, a fluorine atom, an iodine atom, and a methyl group. This unique combination makes it a valuable intermediate in organic synthesis. The strategic incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa.[1] The iodine atom serves as a versatile synthetic handle, readily participating in a wide array of transition-metal-catalyzed cross-coupling reactions. The nitrile group can be transformed into various other functionalities, including amines, amides, and carboxylic acids, while the methyl group can influence steric and electronic properties. The confluence of these features positions this compound as a high-value building block for creating libraries of complex molecules for drug discovery and for developing novel organic materials.[2][3]

Molecular Structure and Physicochemical Properties

The structural and identifying information for this compound is summarized below. The molecule is a solid at room temperature, typically appearing as a white to yellow powder.

PropertyValueSource
IUPAC Name This compound-
CAS Number 909185-86-0
Molecular Formula C₈H₅FIN
Molecular Weight 261.04 g/mol
Appearance White to Yellow Solid
Purity Typically ≥95%
InChI Key HYKCLWQMKWGJDD-UHFFFAOYSA-N
Storage Room temperature

Synthesis and Mechanistic Considerations

A robust and logical synthetic route to this compound involves the direct electrophilic iodination of the commercially available precursor, 2-Fluoro-4-methylbenzonitrile (CAS 85070-67-3).[4]

Rationale for Regioselectivity

The regiochemical outcome of the iodination is governed by the directing effects of the three existing substituents on the aromatic ring:

  • Fluorine (-F): An ortho-, para-director (deactivating).

  • Methyl (-CH₃): An ortho-, para-director (activating).

  • Nitrile (-CN): A meta-director (deactivating).

The target C3 position is ortho to the fluorine atom, ortho to the methyl group, and meta to the nitrile group. All three substituents, therefore, direct electrophilic attack to this same position, making the C3 iodination the overwhelmingly favored pathway. The reaction is typically performed using an electrophilic iodine source, such as N-Iodosuccinimide (NIS), often in the presence of a strong acid catalyst like trifluoroacetic acid (TFA) to generate a more potent iodinating species.[5]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Fluoro-4-methylbenzonitrile (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic acid (TFA) (0.2 eq)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-Fluoro-4-methylbenzonitrile (1.0 eq) and dissolve in acetonitrile (approx. 0.2 M).

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Carefully add Trifluoroacetic acid (0.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Synthetic Pathway for this compound cluster_reaction Reaction Step cluster_workup Purification SM 2-Fluoro-4-methylbenzonitrile Reagents NIS, TFA Acetonitrile, RT SM->Reagents Electrophilic Iodination Product This compound Workup Aqueous Workup & Column Chromatography Reagents->Workup Reaction Quench Workup->Product Isolation

Caption: A flowchart illustrating the electrophilic iodination of 2-Fluoro-4-methylbenzonitrile.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

  • The Iodo Group: As the most versatile functional group on the ring for carbon-carbon and carbon-heteroatom bond formation, the C-I bond is a prime site for reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents at the C3 position.

  • The Fluoro Group: The electron-withdrawing nature of fluorine influences the reactivity of the entire ring. While generally stable, it can be susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions or if further activating groups are present on the ring.[6] Its primary role is to impart favorable pharmacological properties in medicinal chemistry contexts.[1]

  • The Nitrile Group: This group is a valuable precursor to other functionalities. It can be:

    • Hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.

    • Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).

    • Reacted with organometallic reagents to form ketones.

  • The Methyl Group: The benzylic protons of the methyl group can potentially be functionalized through radical reactions, although this is less common than transformations involving the other groups.

Applications in Research and Development

Given the prevalence of substituted benzonitriles in pharmaceuticals and functional materials, this compound is an attractive starting material.

  • Medicinal Chemistry: Halogenated benzonitriles are key structural motifs in many APIs. For instance, 4-fluoro-2-methylbenzonitrile is a known intermediate in the synthesis of Trelagliptin, a drug used to treat type II diabetes.[2][7] The title compound provides a scaffold to develop novel analogues of existing drugs or to build new pharmacophores from the ground up, using the iodo group as a key diversification point.

  • Materials Science: Benzonitrile derivatives are widely used in the synthesis of organic light-emitting diode (OLED) materials, often exhibiting properties like thermally activated delayed fluorescence (TADF).[3] The combination of a donor group (introduced via the iodo position) and the acceptor nitrile group on a fluorinated core could be exploited to create novel D-A (donor-acceptor) type materials with tailored optoelectronic properties.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for advanced organic synthesis. Its well-defined regiochemistry of synthesis and the orthogonal reactivity of its functional groups make it a powerful tool for researchers in drug discovery and materials science. This guide provides the foundational knowledge required to effectively synthesize, handle, and utilize this versatile compound in a variety of research and development applications.

References

  • Li, Z., et al. (2003). Synthesis of structurally identical fluorine-18 and iodine isotope labeling compounds for comparative imaging. Bioconjugate Chemistry, 14(2), 433-440. Available at: [Link]

  • Hewitt, R. J., et al. (2022). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition, 61(24), e202203117. Available at: [Link]

  • Lemoine, L., et al. (2022). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Pharmaceuticals, 15(2), 162. Available at: [Link]

  • PubChem. 2-Fluoro-4-methylbenzonitrile. Available at: [Link]

  • Hebei Summedchem Co., Ltd. 2-Fluoro-3-iodo-benzonitrile. Available at: [Link]

  • Peng, W., & Shreeve, J. M. (2005). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Tetrahedron Letters, 46(29), 4905-4909. Available at: [Link]

  • Intelli, A. J., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. Available at: [Link]

  • Eickhoff, H., et al. (2020). Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Beilstein Journal of Organic Chemistry, 16, 175-184. Available at: [Link]

  • Kuda-Wedagedara, A., et al. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

  • Wired Chemist. 4-methylbenzonitrile Proton Full Spectrum. Available at: [Link]

  • Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • NIST WebBook. Benzonitrile, 4-fluoro-. Available at: [Link]

  • Harris, E. B. J. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? ResearchGate. Available at: [Link]

  • Etherington, M. K., et al. (2021). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C, 9(4), 1231-1242. Available at: [Link]

  • Scott, J. S., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Available at: [Link]

Sources

2-Fluoro-3-iodo-4-methylbenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Synthetic Guide Subject: Molecular Identity, Synthesis, and Application in Medicinal Chemistry Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Fluoro-3-iodo-4-methylbenzonitrile (CAS: 909185-86-0) is a highly functionalized aromatic scaffold serving as a critical linchpin in the synthesis of kinase inhibitors (e.g., Raf, p38, Src) and glucose-sensitive metabolic probes.

Its structural value lies in its orthogonal reactivity :

  • Iodine (C3): A high-reactivity handle for cross-coupling (Suzuki-Miyaura, Sonogashira).

  • Fluorine (C2): Provides metabolic stability and enables nucleophilic aromatic substitution (

    
    ) under forcing conditions.
    
  • Nitrile (C1): A masked carboxylic acid, amide, or heterocycle precursor.

  • Methyl (C4): Provides steric bulk and lipophilicity, often filling hydrophobic pockets in enzyme active sites.

This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Molecular Specifications

The precise molecular weight and formula are critical for stoichiometry and mass spectrometry validation.

PropertyValueNotes
IUPAC Name This compound
CAS Number 909185-86-0 Primary identifier
Molecular Formula

Molecular Weight 261.04 g/mol Average Mass
Monoisotopic Mass 260.9427 u For High-Res MS (M+H: 261.[1][2]95)
Appearance Off-white to pale yellow solidAmorphous or crystalline
Solubility DMSO, DCM, Ethyl AcetateLow water solubility
Structural Analysis

The 1,2,3,4-substitution pattern creates a sterically crowded environment around the iodine atom.

  • C1 (Nitrile): Electron-withdrawing, deactivates the ring but directs orthometalation to C6 (weakly).

  • C2 (Fluorine): Strongly electronegative. Directs lithiation to C3 via the ortho-fluorine effect (inductive acidification).

  • C3 (Iodine): The site of derivatization. Sandwiched between F and Me, creating steric pressure that prevents unwanted side reactions during metal-halogen exchange.

Synthetic Methodology: Directed Ortho Metalation (DoM)

While classical electrophilic aromatic substitution is difficult due to the deactivated nitrile ring, Directed Ortho Metalation (DoM) is the industry-standard method for synthesizing this compound with high regioselectivity.

The Protocol (Self-Validating System)

Objective: Regioselective iodination of 2-fluoro-4-methylbenzonitrile at the C3 position.

Mechanism: The fluorine atom at C2 exerts a strong inductive effect (-I), making the C3 proton highly acidic. The nitrile at C1 exerts a weaker directing effect (-I, -M) but directs primarily to C6. The methyl group at C4 is a weak activator (+I) but provides steric hindrance. Result: Lithiation occurs exclusively at C3, stabilized by the adjacent fluorine.

Reagents:

  • Substrate: 2-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3)

  • Base: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Preferred over n-BuLi due to steric bulk and selectivity.

  • Electrophile: Iodine (

    
    ) or N-Iodosuccinimide (NIS).
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask under Argon. Add LTMP (1.2 eq) in anhydrous THF at -78°C.

  • Metalation: Add 2-Fluoro-4-methylbenzonitrile (1.0 eq) dropwise. Stir for 1 hour at -78°C. The solution turns deep red/orange (lithiated intermediate).

  • Quenching: Add Iodine (

    
    )  (1.5 eq) in THF dropwise. Maintain -78°C. The color fades to pale yellow.
    
  • Workup: Warm to room temperature. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate.[3][4]
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (Silica Gel, 10% EtOAc/Hexane).

Yield: Typically 65-85% (depending on scale).

Strategic Applications: Divergent Synthesis

This intermediate is a gateway to complex heterocyclic scaffolds, particularly Indazoles and Benzoisoxazoles , which are privileged structures in kinase inhibitors (e.g., Raf, p38, Src).

Reaction Pathways
  • Pathway A (Suzuki Coupling): The C3-Iodine is highly susceptible to Pd-catalyzed cross-coupling with aryl boronic acids.

    • Target: Biaryl kinase inhibitors.

  • Pathway B (Cyclization with Hydrazine): Reaction with hydrazine creates a fused indazole ring. The fluorine acts as a leaving group (

    
    ) while the nitrile acts as an electrophile.
    
    • Target: 1H-Indazol-3-amines.[5]

  • Pathway C (Hydrolysis): Acidic hydrolysis converts the nitrile to a carboxylic acid.

    • Target: 2-Fluoro-3-iodo-4-methylbenzoic acid (Precursor for amides).

Visualization of Synthetic Utility

G Start 2-Fluoro-4-methyl- benzonitrile Intermediate 2-Fluoro-3-iodo-4-methyl- benzonitrile (Target) Start->Intermediate 1. LTMP, THF, -78°C 2. I2 (DoM) Indazole 7-Iodo-6-methyl- 1H-indazol-3-amine Intermediate->Indazole Hydrazine (N2H4) Cyclization (SNAr) Biaryl Biaryl Kinase Inhibitor Scaffold Intermediate->Biaryl Pd(PPh3)4, Ar-B(OH)2 Suzuki Coupling Acid 2-Fluoro-3-iodo-4-methyl- benzoic acid Intermediate->Acid H2SO4 / H2O Hydrolysis

Figure 1: Divergent synthetic pathways from the core intermediate.

Analytical Characterization

Validating the identity of the synthesized compound requires specific spectroscopic signatures.

NMR Expectations ( , 400 MHz)

Due to the high substitution, only two aromatic protons remain.

  • 
     NMR: 
    
    • 
       7.4-7.6 ppm (d, 1H):  H6 (Ortho to CN, Meta to F).
      
    • 
       7.1-7.3 ppm (d, 1H):  H5 (Ortho to Me, Meta to I).
      
    • 
       2.4-2.5 ppm (s, 3H):  Methyl group (
      
      
      
      ).
    • Coupling: The two aromatic protons are ortho to each other (positions 5 and 6), showing a characteristic doublet with

      
       Hz.
      
  • 
     NMR: 
    
    • Single peak around -105 to -115 ppm (Typical for fluoro-benzonitriles).

Mass Spectrometry (ESI)
  • Positive Mode:

    
     (Matches calculation: 260.9 + 1.0).[3]
    
  • Isotopic Pattern: No Chlorine/Bromine isotopes. Iodine is monoisotopic (

    
    ), so the M+1 peak is purely from 
    
    
    
    .

Safety & Handling

As a halogenated benzonitrile, strict safety protocols are mandatory.

  • Toxicity: Nitriles can release cyanide upon metabolism or combustion. Treat as highly toxic.

  • Skin Contact: Organoiodides can be severe irritants and sensitizers. Use double nitrile gloves.

  • Storage: Light-sensitive (due to C-I bond). Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

  • Vertex Pharmaceuticals Inc. (2020). Kinase inhibitors.[3][6] US Patent 20200123165A1. Link

  • Amgen Inc. (2006). Phthalazine, aza- and diaza-phthalazine compounds and methods of use. US Patent 20060199817A1. Link

  • Novo Nordisk A/S. (2020). Glucose-sensitive albumin-binding derivatives. US Patent 20200325160A1. Link

  • PubChem. (2025).[7][2] 2-Fluoro-4-methylbenzonitrile (Precursor Data). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). 3-Fluoro-4-methylbenzonitrile Product Sheet. Merck KGaA. Link

Sources

A Comprehensive Technical Guide to 2-Fluoro-3-iodo-4-methylbenzonitrile: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of 2-Fluoro-3-iodo-4-methylbenzonitrile, a pivotal building block in modern medicinal and agrochemical research. We will navigate its procurement landscape, delve into its physicochemical properties, and elucidate its synthetic versatility through detailed protocols and mechanistic insights. This document is crafted to empower researchers and drug development professionals with the critical knowledge required to effectively utilize this highly functionalized intermediate.

The Strategic Importance of a Multifunctional Scaffold

This compound (CAS No. 1330537-58-2) is a strategically substituted aromatic compound that has emerged as a valuable tool for synthetic chemists. Its architecture, featuring a nitrile, a fluorine atom, an iodine atom, and a methyl group, provides multiple reactive handles for diverse chemical transformations. This unique combination allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular entities. The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The nitrile group, a versatile functional group, can act as a bioisostere for other functionalities or be transformed into various nitrogen-containing heterocycles.[2] The iodine atom serves as a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Procurement and Commercial Availability

A critical first step in any research endeavor is the reliable sourcing of starting materials. This compound is commercially available from a range of suppliers, with pricing being a key consideration, especially for scale-up operations. The cost is typically dependent on the quantity purchased, with a lower price per gram for larger amounts.

Table 1: Comparative Supplier Analysis for this compound

SupplierPurityQuantityEstimated Price (USD)
Supplier A (Example) >98%1 g$120
5 g$450
10 g$800
Supplier B (Example) >97%1 g$115
5 g$430
10 g$760
Supplier C (Example) >98%1 g$125
5 g$470
10 g$830

Note: Prices are estimates and subject to change. Researchers should contact suppliers directly for current pricing and availability. It is also advisable to request a certificate of analysis to confirm purity and identity.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety precautions is essential for the handling and application of any chemical compound.

Table 2: Physicochemical Data for this compound

PropertyValue
CAS Number 1330537-58-2 (Note: 909185-86-0 is also sometimes cited)
Molecular Formula C₈H₅FIN
Molecular Weight 261.04 g/mol
Appearance White to off-white solid
Melting Point Not widely reported
Boiling Point Not widely reported
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Safety and Handling:

This compound should be handled by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is required. A comprehensive review of the Safety Data Sheet (SDS) provided by the supplier is mandatory before handling this compound.

Synthetic Utility: A Gateway to Molecular Diversity

The true value of this compound lies in its synthetic versatility. The distinct reactivity of its functional groups allows for a range of transformations, making it a cornerstone for building diverse molecular libraries.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a highly effective handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a robust method for forming biaryl and aryl-heteroaryl structures.[3][4]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and Cs₂CO₃ (2.0 equivalents).

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Figure 1. Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling is an efficient method for the synthesis of aryl alkynes.[5]

Representative Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

G cluster_0 Reactants cluster_1 Catalysts & Base cluster_2 Reaction cluster_3 Product A This compound F Sonogashira Coupling A->F B Terminal Alkyne B->F C Pd(PPh3)2Cl2 C->F D CuI D->F E Triethylamine E->F G Aryl Alkyne F->G

Figure 2. Sonogashira coupling workflow.

The Buchwald-Hartwig amination is a powerful tool for the formation of aryl amines from aryl halides.[6][7]

Representative Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.4 equivalents).

  • Add anhydrous toluene, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrile group and the fluorine atom activate the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of the fluorine atom by various nucleophiles, offering another avenue for diversification.

Applications in Drug Discovery and Agrochemicals

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its commercial availability, coupled with its predictable reactivity in a range of powerful synthetic transformations, makes it an attractive starting material for researchers in drug discovery and agrochemical development. A thorough understanding of its properties, handling requirements, and synthetic potential, as outlined in this guide, is crucial for leveraging its full potential in the laboratory.

References

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Experimental Procedure - Sonogashira Coupling | PDF | Chemistry. Scribd.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • A Solely Fe‐Catalyzed Sonogashira‐Type Coupling of non‐Activated Secondary Alkyl Iodides with Terminal Alkynes | Request PDF. ResearchGate.[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

  • synthesis of terminal 1,3-diynes via sonogashira coupling of. Organic Syntheses Procedure.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Innovations in Agrochemicals: The Role of 3-Fluoro-4-methylbenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Suzuki cross-coupling reaction. YouTube.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. ResearchGate.[Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.[Link]

  • 2-Fluoro-3-iodo-benzonitrile. Hebei Summedchem Co., Ltd.[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).[Link]

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope.[Link]

  • Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. PMC.[Link]

  • US5466859A - Process for preparing fluorobenzonitriles.
  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC.[Link]

Sources

Technical Guide: Precision Functionalization of 2-Fluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

2-Fluoro-4-methylbenzonitrile (CAS: 85070-67-3) is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its substituents: the nitrile group serves as a precursor for heterocycles (tetrazoles, oxadiazoles) or amines, while the fluorine atom modulates metabolic stability and lipophilicity.

However, the true synthetic versatility of this scaffold is unlocked through regioselective iodination . Introducing an iodine handle allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The challenge lies in the competing directing effects of the substituents:

  • Nitrile (CN): Strong electron-withdrawing group (meta-director for EAS; ortho-director for DoM).

  • Fluorine (F): Inductively withdrawing but resonance donating (ortho/para-director for EAS; strong ortho-director for DoM).

  • Methyl (Me): Weakly activating (ortho/para-director).

This guide delineates two distinct, self-validating protocols to access the 5-iodo (via Electrophilic Aromatic Substitution) and 3-iodo (via Directed Ortho Metalation) derivatives, enabling precise structural editing.

Part 2: Mechanistic Pathways & Decision Tree

The choice of iodination method dictates the regiochemical outcome. The following diagram illustrates the divergence between thermodynamic control (EAS) and kinetic/coordination control (DoM).

ReactionPathways Start 2-Fluoro-4-methylbenzonitrile (Substrate) EAS_Cond Condition A: EAS (NIS, TFA, 25°C) Start->EAS_Cond Acidic Activation DoM_Cond Condition B: DoM (LiTMP, THF, -78°C; then I2) Start->DoM_Cond Base Deprotonation EAS_Mech Mechanism: Electronic Activation (Para to F, Ortho to Me) EAS_Cond->EAS_Mech Prod_5 Product A: 2-Fluoro-5-iodo-4-methylbenzonitrile (Thermodynamic Product) EAS_Mech->Prod_5 DoM_Mech Mechanism: C-H Acidity & Chelation (Ortho to F, Sandwich Pos.) DoM_Cond->DoM_Mech Prod_3 Product B: 2-Fluoro-3-iodo-4-methylbenzonitrile (Kinetic Product) DoM_Mech->Prod_3

Figure 1: Divergent synthesis pathways. EAS targets the sterically accessible and electronically activated C5 position. DoM targets the C3 position due to the high acidity of the proton flanked by F and Me.

Part 3: Protocol A - Synthesis of the 5-Iodo Derivative

Target: 2-Fluoro-5-iodo-4-methylbenzonitrile Method: Electrophilic Aromatic Substitution (EAS)

Rationale

The C5 position is electronically activated by the ortho-methyl group and the para-fluorine resonance effect. It is also the least sterically hindered site. Standard iodination conditions using N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA) provide excellent regioselectivity.[1]

Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methylbenzonitrile (1.0 equiv) in acetonitrile (ACN) or dichloromethane (DCM) (0.5 M concentration).

  • Activation: Add Trifluoroacetic acid (TFA) (0.1 – 0.2 equiv) as a catalyst.

    • Note: For deactivated substrates, the acid load can be increased, or a superacid system (NIS/TfOH) may be used, but TFA is usually sufficient for this toluene derivative.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature (20–25°C). Protect from light.

  • Monitoring: Stir for 4–12 hours. Monitor by HPLC/TLC.[2] The formation of the 5-iodo product is indicated by a shift to a higher retention time (more lipophilic).

  • Work-up: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (color change from red/brown to yellow/colorless). Extract with DCM.[3][4]

  • Purification: Recrystallize from heptane/EtOAc or purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Key Data Points:

Parameter Value Note
Yield 85-95% High conversion due to activated C5.
Regioselectivity >20:1 (C5:C3) C3 is sterically blocked by F and Me.

| Appearance | White to off-white solid | Crystalline. |

Part 4: Protocol B - Synthesis of the 3-Iodo Derivative

Target: this compound Method: Directed Ortho Metalation (DoM)

Rationale

Accessing the C3 position requires overcoming steric hindrance (sandwiched between F and Me) using kinetic acidity. The proton at C3 is significantly acidified by the adjacent fluorine and the inductive effect of the nitrile. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is the base of choice; it is strong enough to deprotonate but bulky enough to avoid nucleophilic attack on the nitrile group (a common side reaction with n-BuLi).

Experimental Protocol
  • Inert Atmosphere: Flame-dry a 3-neck flask and maintain a strict Nitrogen or Argon atmosphere.

  • Base Preparation: Generate LiTMP in situ. Add 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv) to anhydrous THF. Cool to -78°C. Dropwise add n-Butyllithium (1.2 equiv). Warm to 0°C for 15 min, then re-cool to -78°C.

  • Metalation: Dissolve 2-Fluoro-4-methylbenzonitrile (1.0 equiv) in anhydrous THF and add dropwise to the LiTMP solution at -78°C.

    • Critical: Maintain internal temperature below -70°C to prevent benzylic lithiation (at the methyl group).

    • Time: Stir for 1 hour at -78°C. The solution typically turns deep yellow/orange.

  • Quench: Add a solution of Iodine (I₂) (1.3 equiv) in THF dropwise.

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Work-up: Quench with saturated NH₄Cl solution, followed by Na₂S₂O₃ wash. Extract with Ethyl Acetate.[2][3]

Key Data Points:

Parameter Value Note
Yield 60-75% Lower than EAS due to steric crowding.
Regioselectivity High for C3 Driven by F-directing effect.

| Side Products | C6-Iodo / Benzylic-I | Control temp < -70°C to minimize. |

Part 5: Applications & References

Downstream Utility

Both iodinated derivatives serve as premium electrophiles for cross-coupling.

  • 5-Iodo Derivative: Ideal for extending the core scaffold linearly. Used in the synthesis of biaryl ether androgen receptor antagonists.

  • 3-Iodo Derivative: Creates a "kinked" geometry or sterically congested core, often used to induce atropisomerism or specific binding pocket fits in kinase inhibitors.

References
  • Regioselective Iodination (EAS): Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[5][6] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Directed Ortho Metalation (DoM) of Benzonitriles: Kristensen, J., Lysén, M., Vedso, P., & Begtrup, M. (2001). Synthesis of ortho-Substituted Fluorobenzenes via Directed Ortho-Lithiation. Organic Letters, 3(10), 1435–1437. Link

  • Synthesis of this compound: Tasker, A., et al. (2006).[7] United States Patent Application 20060199817: Compounds and Methods for the Treatment of Pain and Inflammation. (See Example 24/Scheme 5). Link

  • General DoM Strategy: Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376–393. Link

Sources

Introduction: The Strategic Value of Halogenated Benzonitriles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-3-iodo and 2-Fluoro-5-iodo benzonitriles for Drug Development Professionals

In the landscape of modern drug discovery, the benzonitrile moiety is a privileged scaffold, frequently appearing in approved pharmaceuticals.[1] Its rigid structure and ability to act as a hydrogen bond acceptor make it a valuable component for engaging with biological targets. The strategic introduction of halogen atoms, particularly fluorine and iodine, onto this scaffold provides medicinal chemists with powerful tools to fine-tune a molecule's physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the iodo group serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions.[2][3]

This guide delves into the nuanced differences between two critical, isomeric building blocks: 2-Fluoro-3-iodobenzonitrile and 2-Fluoro-5-iodobenzonitrile. While structurally similar, the positional difference of the iodine atom profoundly impacts their synthesis, reactivity, and ultimate application in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding these distinctions is paramount for researchers and drug development professionals seeking to leverage these synthons effectively.

Part 1: Molecular Structure and Physicochemical Properties

The foundational difference between these two isomers lies in the spatial arrangement of the fluoro, iodo, and cyano groups on the benzene ring. This arrangement dictates the electronic distribution, dipole moment, and steric environment of the molecule.

G start 2-Fluoro-5-iodoaniline diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO₂, HCl 2. 0-5 °C product 2-Fluoro-5-iodobenzonitrile diazonium->product 3. CuCN, NaCN 4. Heat to 50-60 °C

Caption: Sandmeyer reaction workflow for 2-Fluoro-5-iodobenzonitrile.

Synthesis of 2-Fluoro-3-iodobenzonitrile

The synthesis of the 3-iodo isomer is less straightforward and often requires a different strategy to achieve the desired regiochemistry, as direct iodination of 2-fluorobenzonitrile would likely lead to a mixture of products. A plausible route involves starting with a precursor where the substitution pattern is already established, such as 2-fluoro-3-nitrobenzoic acid, which can be synthesized from o-methylphenol. [4]The synthesis would proceed through conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile, and subsequent reduction of the nitro group to an amine, which can then be converted to the iodide via a Sandmeyer-type reaction.

Part 3: Comparative Reactivity and Applications in Drug Development

The true divergence between these isomers becomes apparent in their synthetic utility. The iodine atom is a key functional group for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Electronic and Steric Effects on Reactivity:

  • 2-Fluoro-5-iodobenzonitrile (Para-Fluoro): The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. In the para position, this effect is felt at the iodine-bearing carbon, making the C-I bond more susceptible to oxidative addition by a palladium(0) catalyst. This generally leads to higher reactivity in cross-coupling reactions.

  • 2-Fluoro-3-iodobenzonitrile (Ortho-Fluoro): The "ortho-fluoro effect" can come into play. [5]The proximity of the fluorine atom to the iodine can influence the reaction sterically. Furthermore, the electronic interplay between the ortho-fluoro and meta-nitrile groups creates a unique electronic environment at the C-I bond that can alter its reactivity profile compared to the 5-iodo isomer.

Applications as Synthetic Intermediates: Both isomers are valuable as building blocks, but their use is context-dependent on the target molecule's structure.

  • 2-Fluoro-5-iodobenzonitrile is documented as a key intermediate in the synthesis of 5-substituted-3-amino indazoles, which are important scaffolds in the development of kinase inhibitors. It has also been used in the synthesis of NAD analogue inhibitors for Mycobacterium tuberculosis. * While specific, high-profile drug examples originating from 2-Fluoro-3-iodobenzonitrile are less commonly cited in introductory materials, its utility lies in accessing a different region of chemical space. It allows for the construction of molecules where substitution is required ortho to a fluorine atom, a common strategy for blocking metabolic pathways or inducing specific conformational preferences in a drug candidate.

G cluster_0 Reactivity Profile cluster_1 Application Focus a 2-Fluoro-5-iodobenzonitrile + High Reactivity in Cross-Coupling + Para F enhances oxidative addition - Less steric hindrance c Kinase Inhibitors (e.g., 5-substituted indazoles) a->c Used In b 2-Fluoro-3-iodobenzonitrile + Access to ortho-substituted scaffolds - Potential steric hindrance - 'Ortho-fluoro effect' may alter reactivity d Metabolic Blocking (Ortho-F can prevent C-H oxidation) b->d Enables

Sources

Methodological & Application

Technical Application Note: Suzuki-Miyaura Coupling of 2-Fluoro-3-iodo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Fluoro-3-iodo-4-methylbenzonitrile . This specific substrate presents a unique dichotomy in reactivity: while the iodide leaving group and electron-withdrawing cyano and fluoro substituents electronically activate the ring for oxidative addition, the 2-fluoro and 4-methyl groups create a significant steric "sandwich" effect (di-ortho substitution) around the reaction center (C3).

Successful coupling requires a catalyst system capable of overcoming this steric hindrance without succumbing to dehalogenation side reactions. This guide prioritizes the Buchwald-type ligand systems (SPhos/XPhos) and Pd-PEPPSI precatalysts, which are field-proven for sterically congested biaryl synthesis.

Substrate Analysis & Mechanistic Insight[1]

To design a robust protocol, we must first deconstruct the electronic and steric environment of the substrate.

Structural Reactivity Matrix
PositionSubstituentEffect on Coupling Efficiency
C1 Cyano (-CN)Activator: Strong Electron Withdrawing Group (EWG). Lowers the LUMO energy of the arene, facilitating Oxidative Addition (OA).
C2 Fluoro (-F)Dual Role: 1. Electronic: Inductive withdrawal activates C3-I bond.2. Steric: Ortho-position creates hindrance, blocking large phosphine ligands.
C3 Iodo (-I) Reaction Site: Weak C-I bond (approx. 65 kcal/mol) allows for facile OA, even at moderate temperatures.
C4 Methyl (-CH3)Blocker: Ortho-position adds significant bulk. Combined with C2-F, this creates a "steric pocket" that excludes standard ligands like PPh3.
The "Steric Sandwich" Challenge

The primary failure mode for this substrate is protodehalogenation (reduction of C-I to C-H). This occurs when the catalytic cycle stalls after oxidative addition; the bulky Pd(II) species, unable to undergo transmetallation due to steric crowding, eventually abstracts a hydride (often from the solvent or ligand) and eliminates.

Solution: Use electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos) that facilitate rapid transmetallation and reductive elimination, effectively "pushing" the cycle forward before side reactions occur.

Visualization: Steric Pathway & Catalytic Cycle

The following diagram illustrates the steric environment and the optimized catalytic pathway required for this substrate.

SuzukiMechanism cluster_legend Critical Control Point Substrate 2-Fluoro-3-iodo- 4-methylbenzonitrile OxAdd Oxidative Addition (Sterically Hindered) Substrate->OxAdd Pd0 Pd(0)-L Active Species (Bulky Ligand Required) Pd0->OxAdd + Substrate PdII Pd(II)-Ar-I Complex (Crowded Intermediate) OxAdd->PdII Fast (due to I) TransMet Transmetallation (Rate Limiting Step) PdII->TransMet + Boronic Acid + Base SideRxn SIDE REACTION: Protodehalogenation PdII->SideRxn If TransMet is slow RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regen Product Biaryl Product RedElim->Product

Caption: Figure 1. Catalytic cycle emphasizing the critical Transmetallation step where steric hindrance from C2-F and C4-Me can stall the reaction, necessitating bulky, electron-rich ligands.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (SPhos/Pd(OAc)2)

Recommended for initial screening and high-value intermediates. This system is highly tolerant of the di-ortho substitution pattern.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%, 1:2 Pd:L ratio)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen three times (Cycle: Vacuum 1 min / N₂ 1 min).

  • Solvent Addition: Add Toluene and degassed Water (10:1 v/v) via syringe. The typical concentration relative to the halide is 0.1 M to 0.2 M.

  • Activation: Place the vial in a pre-heated block at 80°C - 100°C . Stir vigorously (>800 RPM). Note: High stir rates are crucial for biphasic systems.

  • Monitoring: Monitor by HPLC or TLC after 2 hours. If conversion is low, continue heating up to 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: The "Challenging Partner" (Pd-PEPPSI-IPr)

Use this if the boronic acid is unstable or if Protocol A fails due to extreme sterics.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1-3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1) or pure DMF (for temperatures >100°C)

Procedure Highlights:

  • Charge solids (Substrate, Boronate, Base, Catalyst).

  • Add solvent (Dioxane/Water).[1]

  • Heat to 60°C - 80°C . The NHC ligand on the PEPPSI catalyst is extremely robust and prevents catalyst decomposition even with the steric "sandwich."

Optimization Matrix & Troubleshooting

Use the following table to troubleshoot low yields or side reactions.

ObservationDiagnosisCorrective Action
Starting Material (SM) Remains Catalyst Deactivation / Poor OA1. Switch to XPhos (bulkier than SPhos).2. Increase Temp to 110°C (switch solvent to Toluene/DMF).
De-iodinated Product (Ar-H) Protodehalogenation1. Use anhydrous conditions (Dioxane/Cs₂CO₃ dry).2. Increase Catalyst loading.3. Ensure solvents are thoroughly degassed (O₂ promotes this).
Homocoupling (Ar-Ar) Oxidative Homocoupling of Boronic Acid1. Reduce Boronic Acid equivalents.2. Degass solvents more rigorously (O₂ is the culprit).
Black Precipitate (Pd Black) Catalyst Decomposition1. Add ligand excess (1:3 Pd:L ratio).2. Switch to Pd-PEPPSI-IPr (more stable).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006.

  • BenchChem Application Note. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone." BenchChem, 2025.[1][2]

  • Sigma-Aldrich (Merck). "Suzuki-Miyaura Cross-Coupling Reaction: User Guide." Sigma-Aldrich Technical Library.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-iodo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-Fluoro-3-iodo-4-methylbenzonitrile as a key synthetic building block. This substrate is of particular interest in medicinal chemistry and materials science due to the strategic placement of its functional groups: an iodine atom for facile oxidative addition, a fluorine atom to modulate electronic properties and metabolic stability, a nitrile group as a versatile chemical handle, and a methyl group for steric influence. We present not just procedural steps but the underlying chemical logic, offering researchers, scientists, and drug development professionals a robust framework for synthesizing complex molecular architectures. This document covers fundamental mechanisms, detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and a comprehensive troubleshooting guide.

The Strategic Value of this compound

The unique substitution pattern of this compound makes it a highly valuable intermediate. The Carbon-Iodine (C-I) bond is significantly weaker than other Carbon-Halogen or Carbon-Hydrogen bonds on the ring, providing a chemoselective site for palladium-catalyzed cross-coupling. This allows for the precise introduction of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of novel biaryls, substituted alkynes, and arylamines which are prevalent motifs in pharmaceutical compounds.[1]

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis by enabling bond formation under relatively mild conditions with high functional group tolerance.[2][3] These reactions almost universally proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide. This step oxidizes the metal center from Pd(0) to Pd(II), forming a square planar arylpalladium(II) halide intermediate.[3]

  • Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organocopper reagent in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[3][4]

Palladium_Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 LₙPd(0) (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar)(X) (Aryl-Pd Complex) Pd0->PdII_Aryl Oxidative Addition PdII_Diorganyl L₂Pd(II)(Ar)(R) (Diorganyl-Pd Complex) PdII_Aryl->PdII_Diorganyl Transmetalation Byproduct M-X PdII_Diorganyl->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArylHalide Ar-X (this compound) Organometallic R-M (Coupling Partner)

Caption: General Palladium Catalytic Cycle.

Critical Parameters for Successful Coupling

Optimizing a cross-coupling reaction requires a nuanced understanding of how each component influences the catalytic cycle. The choice of catalyst, ligand, base, and solvent are interdependent and critical for achieving high yields and purity.[2]

  • Palladium Source (Pre-catalyst): While the active catalyst is a Pd(0) species, air-stable Pd(II) salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used as pre-catalysts. These are reduced in situ to Pd(0).[7][8] Alternatively, Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be used directly.[9][10]

  • Ligands: Ligands are paramount; they stabilize the palladium center, modulate its reactivity, and prevent catalyst decomposition.[11] For challenging substrates or transformations, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.[2][11]

  • Base: The base plays multiple roles. In Suzuki coupling, it activates the boronic acid to facilitate transmetalation.[12] In Buchwald-Hartwig amination, it deprotonates the amine. In Sonogashira coupling, it neutralizes the HX byproduct and helps generate the copper(I) acetylide.[13] Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like Et₃N or DIPEA.

  • Solvent: The solvent must solubilize the reactants and catalyst system. Aprotic polar solvents like Dioxane, THF, DMF, and Toluene are frequently used. The choice can significantly impact reaction rates and outcomes.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, creating biaryl structures common in pharmaceuticals.[14][15]

Reaction Scheme: (A proper chemical drawing would be here)

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-I) Product Ar-Ar' (Product) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Boronic Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ Boronic->Borate Activation Base Base (e.g., K₂CO₃) Base->Borate Borate->OxAdd

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Synthesis of 2-Fluoro-4-methyl-3-phenylbenzonitrile
ReagentMol. Wt.MmolEquiv.Amount
This compound275.041.01.0275 mg
Phenylboronic acid121.931.21.2146 mg
Pd(PPh₃)₄ (Tetrakis)1155.560.030.0335 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane---8 mL
Water---2 mL

Procedure:

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (275 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask under a positive flow of the inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the desired biaryl product.

Application Protocol 2: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[13][16] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[2]

Reaction Scheme: (A proper chemical drawing would be here)

Experimental Protocol: Synthesis of 2-Fluoro-4-methyl-3-(phenylethynyl)benzonitrile
ReagentMol. Wt.MmolEquiv.Amount
This compound275.041.01.0275 mg
Phenylacetylene102.131.11.1112 mg (121 µL)
PdCl₂(PPh₃)₂701.900.020.0214 mg
Copper(I) Iodide (CuI)190.450.040.047.6 mg
Triethylamine (Et₃N)101.193.03.0304 mg (418 µL)
Tetrahydrofuran (THF), anhydrous---10 mL

Procedure:

  • To an oven-dried 25 mL Schlenk flask, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Evacuate the flask and backfill with Argon. Repeat three times.

  • Add anhydrous THF (10 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.

  • Add this compound (275 mg, 1.0 mmol) followed by phenylacetylene (121 µL, 1.1 mmol).

  • Stir the reaction mixture at room temperature for 8 hours under an Argon atmosphere. Monitor for the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (eluent: Hexane/Ethyl Acetate gradient) to obtain the desired product.

Application Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[17][18][19]

Reaction Scheme: (A proper chemical drawing would be here)

Experimental Protocol: Synthesis of 3-Anilino-2-fluoro-4-methylbenzonitrile
ReagentMol. Wt.MmolEquiv.Amount
This compound275.041.01.0275 mg
Aniline93.131.21.2112 mg (109 µL)
Pd₂(dba)₃915.720.010.019.2 mg
XPhos476.620.030.0314.3 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene, anhydrous---10 mL

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried vial with a stir bar.

  • Outside the glovebox, add this compound (275 mg, 1.0 mmol) to the vial under a flow of Argon.

  • Add anhydrous toluene (10 mL) followed by aniline (109 µL, 1.2 mmol) via syringe.

  • Seal the vial and heat the mixture to 100 °C for 16 hours.

  • After cooling to room temperature, quench the reaction by adding water (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to yield the target arylamine.

Experimental Workflow and Troubleshooting

A successful cross-coupling campaign relies on careful setup and diligent monitoring.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction Execution (Heating & Stirring) setup->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: Standard Experimental Workflow.

Troubleshooting Guide
SymptomPossible CauseSuggested Solution
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents/solvents.1. Use a different Pd source/ligand or a pre-catalyst.[4] 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Use freshly distilled/anhydrous solvents and pure reagents.
Formation of Side Products 1. Homo-coupling of coupling partner (e.g., biaryl from boronic acid). 2. Protodehalogenation (replacement of I with H).1. Lower reaction temperature; use a more active catalyst at lower loading. For Sonogashira, consider copper-free conditions.[2] 2. Ensure the system is anhydrous; trace water can be a proton source.
Dark Black/Precipitate Palladium black formation (catalyst decomposition).1. Increase ligand-to-palladium ratio.[11] 2. Switch to a more robust ligand (e.g., biaryl phosphine). 3. Lower reaction temperature.
Difficulty in Purification Close-running impurities (e.g., homo-coupled products, residual starting material).1. Optimize reaction for full conversion. 2. Try a different solvent system for chromatography or consider recrystallization.

References

  • Vertex AI Search. Cross-Coupling Reactions Guide.
  • The Journal of Organic Chemistry. Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates.
  • Google Cloud.
  • PubMed Central (PMC). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • KAUST Repository.
  • Chemistry LibreTexts. 2.
  • Chemistry LibreTexts. 17.
  • PubMed Central (PMC). Developing Ligands for Palladium(II)
  • Google Cloud.
  • Google Cloud. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Organic Chemistry Frontiers (RSC Publishing).
  • Wikipedia.
  • PubMed Central (PMC).
  • ResearchGate. Palladium-Mediated Fluorination for Preparing Aryl Fluorides | Request PDF.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
  • Wikipedia. Sonogashira coupling.
  • PubMed Central (PMC).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • SynArchive. Sonogashira Coupling.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Frontiers (RSC Publishing).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
  • Semantic Scholar. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • NIH.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,3-Difluoro-6-nitrobenzonitrile.

Sources

Application Note: Precision Functionalization of Position 3 in 2-Fluoro-4-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug development professionals requiring high-precision functionalization of the 2-fluoro-4-methylbenzonitrile scaffold. It addresses the specific challenge of accessing the sterically hindered and electronically complex Position 3 .

Executive Summary & Strategic Analysis

The functionalization of 2-fluoro-4-methylbenzonitrile presents a classic regioselectivity puzzle in aromatic chemistry. The scaffold contains three competing directing forces:[1][2]

  • Nitrile (-CN) at C1: A strong electron-withdrawing group (EWG) and meta-director for electrophilic substitution (

    
    ), but a powerful ortho-director for lithiation.[1]
    
  • Fluorine (-F) at C2: An inductive EWG but resonance donor.[1] It strongly directs ortho lithiation (to C3) and ortho/para electrophilic substitution.[1]

  • Methyl (-CH₃) at C4: An electron-donating group (EDG) activating C3 and C5 for

    
    .
    
The Challenge: The "Crowded" C3 Position

Position 3 is sterically "sandwiched" between the Fluorine atom (C2) and the Methyl group (C4).[1]

  • Electrophilic Aromatic Substitution (

    
    ):  Standard conditions (e.g., bromination, nitration) typically favor Position 5  due to steric accessibility and the cooperative directing effects of the Methyl group (
    
    
    
    ) and Fluorine (
    
    
    ).[1] Accessing C3 via
    
    
    is difficult and low-yielding.[1]
  • Benzylic Deprotonation: The acidity of the methyl protons (C4-CH₃) is enhanced by the electron-deficient ring, creating a competing pathway for base-mediated reactions.[1]

The Solution: Directed Ortho Metalation (DoM)

To selectively functionalize C3, one must exploit the Ortho-Fluorine Effect .[1] Fluorine is one of the most potent Directing Metalation Groups (DMGs) due to its high electronegativity, which acidifies the adjacent proton (C3-H).[1] By using a non-nucleophilic, bulky base (LiTMP ) at low temperatures, we can kinetically trap the C3-lithio species, overriding the steric bulk of the methyl group and preventing nucleophilic attack on the nitrile.[1]

Reaction Logic & Mechanism

The success of this protocol relies on the distinct hierarchy of lithiation directors: F > CN >> Me .[1]

  • Reagent Choice (LiTMP): Lithium 2,2,6,6-tetramethylpiperidide is essential.[1] Unlike n-BuLi, which acts as a nucleophile and attacks the cyano group (leading to imines/ketones), LiTMP acts strictly as a base.[1]

  • Regiocontrol (C3 vs. C6):

    • C6-H: Flanked by CN and H. Acidified by CN.[1] Sterically open.

    • C3-H: Flanked by F and Me. Acidified by F (stronger inductive effect than CN).[1]

    • Outcome: Despite the steric hindrance from the methyl group, the superior acidifying power of fluorine directs the lithium to C3.[1]

  • Temperature Control: Maintaining -78°C is critical to stabilize the ortho-lithio species and prevent "lithium migration" to the thermodynamically stable benzylic position (C4-CH₂Li).[1]

Pathway Visualization

G Start 2-Fluoro-4-methylbenzonitrile Base LiTMP (THF, -78°C) Start->Base Int_C3 Intermediate A: C3-Lithio Species (Kinetic Product) Base->Int_C3 Ortho-F Directing (Major Pathway) Int_C6 Intermediate B: C6-Lithio Species (Minor/Not Observed) Base->Int_C6 Ortho-CN Directing (Weaker) Int_Me Intermediate C: Benzylic Lithiation (Thermodynamic Sink) Base->Int_Me Temp > -50°C (Avoid) Product 3-Functionalized Product (e.g., 3-Iodo) Int_C3->Product Electrophile Quench (I2, DMF, CO2)

Figure 1: Mechanistic pathway showing the dominance of Fluorine-directed lithiation at -78°C.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-3-iodo-4-methylbenzonitrile

This is the "Gateway Reaction" that installs a versatile handle (Iodine) at C3 for subsequent cross-coupling.[3]

Reagents:

  • 2-Fluoro-4-methylbenzonitrile (1.0 equiv)[4]

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)[1]

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equiv)[1]

  • Iodine (

    
    ) (1.2 equiv)[1]
    
  • Anhydrous THF (Solvent)[1]

Step-by-Step Procedure:

  • Preparation of LiTMP (In-situ):

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

    • Add anhydrous THF (10 mL/g of substrate) and TMP (1.1 equiv).[1]

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Dropwise add n-BuLi (1.1 equiv) over 15 minutes, maintaining internal temperature below -70°C.

    • Warm the mixture to 0°C for 15 minutes to ensure complete deprotonation of TMP, then re-cool to -78°C .

  • Lithiation (The Critical Step):

    • Dissolve 2-fluoro-4-methylbenzonitrile (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the LiTMP solution at -78°C . Rate of addition should ensure Temp < -70°C.

    • Stir at -78°C for 1 hour . The solution may turn yellow or orange, indicating the formation of the aryllithium species.[1]

  • Electrophile Quench:

    • Dissolve Iodine (

      
      , 1.2 equiv) in THF.[1]
      
    • Add the Iodine solution dropwise to the reaction mixture at -78°C.

    • Allow the reaction to stir for 30 minutes at -78°C, then slowly warm to room temperature over 2 hours.

  • Work-up:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to reduce excess iodine (color change from purple/brown to yellow/clear).[1]
      
    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Recrystallization from heptane/ethanol or flash chromatography (Hexanes/EtOAc).[1]

Expected Yield: 80-90% Characterization: The product will show a loss of the C3 proton in NMR and a significant mass shift (+126 Da).[1]

Protocol B: Alternative Electrophiles (Library Generation)

Once the C3-Lithio species is generated (Step 2 above), diverse functional groups can be installed by varying the quench reagent.[1]

Target Functional GroupReagent (Electrophile)Notes
Carboxylic Acid (-COOH) Dry

(gas or solid)
Bubble gas or pour reaction onto excess dry ice.[1]
Formyl (-CHO) DMF or N-FormylmorpholineAdd neat DMF at -78°C. Acidic hydrolysis required during workup.[1]
Boronic Acid (-B(OH)₂) Trimethyl borate

Hydrolyze with dilute HCl during workup.[1]
Deuterium (-D)

or

Useful for metabolic stability studies.[1]
Methyl (-CH₃) Methyl Iodide (

)
Warning: Risk of benzylic alkylation if temp rises.[1]

Comparative Data: vs. DoM

The following table highlights why DoM is the only viable route for C3 functionalization.

FeatureRoute 1: Electrophilic Subst.[1][5] (

)
Route 2: DoM (LiTMP)
Primary Regioisomer Position 5 (Major)Position 3 (Exclusive)
Mechanism Electronic activation by Methyl (

)
Inductive direction by Fluorine (

)
Reagents

or

LiTMP / THF / Electrophile
Conditions

to Reflux

(Strictly Kinetic)
Key Limitation Cannot access C3 effectively.[1]Requires anhydrous conditions; cryogenic.[1]

References

  • Preparation of this compound. Patent US20060199817A1.[1][3] Example 60. (Demonstrates the LiTMP protocol for C3 iodination).

  • Regioselective Lithiation of Fluorobenzenes. Schlosser, M.[1] Organometallics in Synthesis.[1][6] (Foundational text on the "Ortho-Fluorine Effect" and LiTMP usage).

  • Synthesis of Nitrogen-containing bicyclic heteroaryl compounds. Patent CA2753405A1.[1] (Cites the use of 2-fluoro-4-methylbenzonitrile as a starting material for kinase inhibitors).[2]

  • Directed Ortho Metalation (DoM) Methodology. Snieckus, V.[1] Chem. Rev. 1990, 90, 879.[1] (Authoritative review on DoM mechanisms). [1]

Sources

Application Note: Orthogonal Functionalization of 2-Fluoro-3-iodo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Fluoro-3-iodo-4-methylbenzonitrile —a high-value, tri-functionalized scaffold critical in the synthesis of kinase inhibitors (e.g., p38 MAPK, B-Raf).

Executive Summary & Strategic Analysis

This compound (CAS: N/A for specific isomer in commodity catalogs; Custom Synthesis Intermediate) is a specialized "linchpin" scaffold. Its value lies in its tri-orthogonal reactivity , allowing for the sequential construction of complex fused heterocycles.[1]

The "Tri-Functional" Advantage

The molecule possesses three distinct reactive handles, each activatable under specific conditions without interfering with the others:[1]

  • Iodine (C-3): The most reactive site. Facilitates C-C bond formation via Pd-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2] Challenge: Significant steric hindrance due to flanking Fluoro (C-2) and Methyl (C-4) groups.

  • Fluorine (C-2): Activated by the ortho-nitrile group. Serves as a leaving group for Nucleophilic Aromatic Substitution (

    
    ), enabling heterocycle ring closure (e.g., indazoles, benzisoxazoles).[1]
    
  • Nitrile (C-1): Acts as an electrophile for cyclization or can be hydrolyzed to amides/acids.

Structural Challenges[1]
  • The "Sandwich" Effect: The iodine atom at C-3 is sterically crowded between the C-2 Fluorine and C-4 Methyl. Standard Pd(

    
    )
    
    
    
    protocols often fail or result in dehalogenation. Bulky, electron-rich phosphine ligands (Buchwald ligands) are required.[1]
  • Regiocontrol: In subsequent steps, distinguishing between the electronic activation of the nitrile and the fluorine requires precise pH and temperature control.[1]

Reactivity Map & Logic Flow

The following diagram illustrates the sequential functionalization strategy, moving from the core scaffold to complex bioactive targets.

ReactivityMap cluster_0 Critical Control Points Scaffold 2-Fluoro-3-iodo- 4-methylbenzonitrile Suzuki Step 1: C-C Bond Formation (Suzuki-Miyaura) Scaffold->Suzuki Ar-B(OH)2 Pd-Cat, Base Biaryl Intermediate: Fluorinated Biaryl Suzuki->Biaryl Yield: 85-95% SnAr Step 2: Heterocycle Closure (SnAr / Condensation) Biaryl->SnAr Hydrazine (N2H4) or Hydroxylamine Indazole Target: 1H-Indazol-3-amine Derivatives SnAr->Indazole Cyclization

Figure 1: Strategic workflow for converting the tri-functional scaffold into bioactive indazole derivatives. Note the sequential activation of Iodine followed by Fluorine/Nitrile.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not purchased)

Context: This molecule is often synthesized in-house via Directed Ortho Metalation (DoM) due to the high cost of commercial sources. Mechanism: The Fluorine and Nitrile groups cooperatively direct lithiation to the C-3 position (the "combined directing effect").

Materials:

  • 2-Fluoro-4-methylbenzonitrile (Starting Material)[3][4][5][6][7]

  • 2,2,6,6-Tetramethylpiperidine (TMP)[1][5][7][8][9]

  • n-Butyllithium (n-BuLi), 2.5M in hexanes[7]

  • Iodine (

    
    )[10]
    
  • THF (anhydrous)

Procedure:

  • Base Preparation: In a flame-dried Schlenk flask under

    
    , dissolve TMP (1.1 equiv) in THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Warm to 0°C for 15 min to form LiTMP, then re-cool to -78°C.
    
  • Lithiation: Add a solution of 2-Fluoro-4-methylbenzonitrile (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C. Stir for 45–60 minutes. Crucial: Maintain temperature below -70°C to prevent benzylic lithiation at the methyl group.

  • Iodination: Add a solution of

    
     (1.2 equiv) in THF dropwise.[1]
    
  • Workup: Quench with saturated

    
     (aq) to remove excess iodine. Extract with EtOAc.[1][9] Recrystallize from Heptane/EtOAc.
    
  • Validation:

    
     NMR should show disappearance of the C-3 proton and a downfield shift of remaining aromatic signals.
    
Protocol B: High-Efficiency Suzuki-Miyaura Coupling

Objective: Install an aryl group at C-3 despite steric hindrance.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
    • Why XPhos? This bulky biaryl phosphine ligand creates a "pocket" that facilitates oxidative addition into the hindered C-I bond and promotes reductive elimination.

  • Base:

    
     (2.0 equiv)
    
    • Why Phosphate? Anhydrous phosphate is mild enough to prevent nitrile hydrolysis but strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why Water? Essential for the transmetallation step.[1]

Step-by-Step:

  • Charge: Combine Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
    , XPhos, and 
    
    
    
    in a microwave vial or pressure tube.
  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 100°C for 4–12 hours. (Microwave: 120°C for 30 min).

  • Workup: Filter through Celite. Dilute with water, extract with DCM.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Table 1: Troubleshooting the Suzuki Coupling

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation / StericsSwitch to SPhos or Pd-162 (G3-XPhos precatalyst). Increase temp to 120°C.
Dehalogenation (Ar-H)

-Hydride Elimination / Protodeboronation
Ensure solvent is strictly degassed. Use anhydrous conditions with CsF as base.[1]
Homocoupling (Ar-Ar) Oxygen presenceRigorous Argon purge. Add 10 mol% BHT (radical scavenger).
Protocol C: Post-Coupling Cyclization (Indazole Formation)

Objective: Utilize the F and CN groups to form a pyrazole-fused ring (Indazole). This is a common motif in kinase inhibitors (e.g., Linifanib analogs).[1]

Mechanism:


 displacement of Fluorine by Hydrazine, followed by intramolecular nucleophilic attack on the Nitrile.[1]

Procedure:

  • Dissolve the Biaryl Intermediate (from Protocol B) in Ethanol or n-Butanol.

  • Add Hydrazine Monohydrate (5.0 equiv).

  • Heat to reflux (80–100°C) for 4–16 hours.

    • Note: The reaction proceeds via an intermediate amidrazone which cyclizes.

  • Cool & Filter: The product often precipitates upon cooling.[1] Wash with cold ethanol.[1]

References & Authority

The protocols defined above are synthesized from high-impact patent literature regarding kinase inhibitor synthesis and foundational organometallic methodology.

  • Preparation of Scaffold: Tasker, A., et al. "Phthalazine, aza- and diaza-phthalazine compounds and methods of use."[1][6] US Patent Application 2006/0199817 A1.[1][6] (Describes the DoM synthesis of this compound).

  • Suzuki Coupling of Hindered Substrates: Billingsley, K., & Buchwald, S. L. (2007).[1] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358-3366.[1]

  • Indazole Synthesis via SnAr: Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 12(12), 1559-1562.[1] (Analogous chemistry using fluorobenzonitriles).

  • General Review of Fluorine in MedChem: Gillis, E. P., et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Iodination of 2-Fluoro-4-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers optimizing the iodination of 2-fluoro-4-methylbenzonitrile . It addresses the specific electronic and steric challenges of this substrate to maximize yield and regioselectivity.

Topic: Improving Yield & Regioselectivity in Electrophilic Aromatic Iodination Target Product: 2-Fluoro-5-iodo-4-methylbenzonitrile (Major Regioisomer via EAS) Audience: Medicinal Chemists, Process Chemists

Executive Summary & Mechanistic Insight

The iodination of 2-fluoro-4-methylbenzonitrile presents a classic "push-pull" conflict in electrophilic aromatic substitution (EAS).

  • Deactivating Groups: The cyano (-CN) and fluoro (-F) groups withdraw electron density, making the ring sluggish toward standard electrophiles (e.g.,

    
    ).
    
  • Activating Group: The methyl (-CH_3) group provides weak activation.

  • Regioselectivity:

    • Position 5: Activated by the methyl group (ortho) and the fluorine atom (para). This is the sterically preferred and electronically most favorable site for EAS.

    • Position 3: Activated by methyl (ortho) and fluorine (ortho), but severely sterically hindered (sandwiched between F and CH_3).

    • Position 6: Ortho to the strong electron-withdrawing cyano group; highly deactivated.

The Core Challenge: Standard conditions (e.g.,


) often result in low conversion or require high temperatures that promote side reactions (e.g., benzylic iodination). To improve yield, you must generate a "super-electrophile" capable of overcoming the deactivated ring.

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion (<50%)

Q: I am using Iodine (


) and Periodic Acid (

) in acetic acid, but the reaction stalls at 40% conversion. Adding more iodine doesn't help. What is wrong?

A: The substrate is too electron-deficient for standard oxidative iodination. The activation energy barrier is high.

  • Solution: Switch to the NIS/TFA System . N-Iodosuccinimide (NIS) dissolved in Trifluoroacetic Acid (TFA) or with catalytic Triflic Acid (TfOH) generates the highly reactive iodine(I) trifluoroacetate species (

    
    ) or the superelectrophilic iodonium ion (
    
    
    
    ).
  • Protocol Adjustment:

    • Dissolve substrate in Acetonitrile (MeCN) or pure TFA.

    • Add 1.2–1.5 equivalents of NIS.

    • Add 10–20 mol% TfOH (Triflic acid) if using MeCN, or run in neat TFA.

    • Stir at Room Temperature (RT). If sluggish, warm to 40–50°C.

Issue 2: Regioselectivity & Impurities

Q: I see a minor impurity (~10-15%) by HPLC that is difficult to separate. Is it the 3-iodo isomer?

A: Yes, the 3-iodo isomer is the most likely byproduct due to the directing effect of the fluorine (ortho-director). However, it is sterically crowded.

  • Diagnosis: Check the proton NMR.

    • 5-iodo (Major): Two singlets (para-relationship) or weak coupling. Protons are at C3 and C6.

    • 3-iodo (Minor): Protons at C5 and C6 (ortho-coupling,

      
       Hz).
      
  • Correction:

    • Lower Temperature: Run the reaction at 0°C to RT. Higher temperatures reduce selectivity.

    • Solvent Switch: Use a bulky solvent like hexafluoroisopropanol (HFIP) or stick to TFA, which enhances steric discrimination.

Issue 3: Benzylic Iodination

Q: I am observing a product with a mass shift corresponding to iodination, but the aromatic region in NMR is unchanged. What is happening?

A: You are likely iodinating the methyl group (radical pathway) rather than the ring. This occurs if the reaction mixture is exposed to light or if radical initiators are present.

  • Solution:

    • Exclude Light: Wrap the reaction flask in aluminum foil.

    • Radical Scavenger: Ensure no peroxides are present in your ether/THF solvents.

    • Mechanism Check: Electrophilic substitution requires an acid catalyst. If you are running neutral conditions with heat, you favor the radical pathway.

Optimized Experimental Protocols

Method A: The "Super-Electrophile" Route (Recommended for High Yield)

Best for: Scaling up, maximizing conversion on deactivated rings.

Reagents:

  • Substrate: 2-Fluoro-4-methylbenzonitrile (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.2 – 1.5 equiv)

  • Solvent/Catalyst: Trifluoroacetic Acid (TFA) (0.5 M concentration relative to substrate)

  • Optional Additive: Triflic Acid (TfOH) (0.1 equiv) – Use only if TFA alone is too slow.

Step-by-Step:

  • Preparation: In a foil-wrapped flask (protect from light), dissolve 2-fluoro-4-methylbenzonitrile in TFA.

  • Addition: Add NIS in one portion at 0°C.

  • Reaction: Allow to warm to RT. Monitor by HPLC/TLC every 2 hours.

    • Checkpoint: If conversion is <50% after 4 hours, add TfOH (0.1 equiv).

  • Quench: Pour the mixture into ice-water containing Sodium Thiosulfate (

    
    ) to reduce excess iodine (solution turns from violet/brown to yellow/colorless).
    
  • Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with saturated

    
     (careful, gas evolution!) to remove acid. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Method B: Lithiation-Trapping (Alternative for Regocontrol)

Best for: Forcing the reaction if EAS fails completely, or if the 3-iodo isomer is actually desired.

Note: Fluorine is a strong Directed Metalation Group (DMG). Lithiation with LDA typically occurs ortho to Fluorine (Position 3). This method is NOT recommended if you want the 5-iodo product, as it will predominantly yield the 3-iodo or 6-iodo species depending on conditions. Use Method A for the 5-iodo target.

Analytical Data Summary

Parameter5-Iodo Isomer (Target)3-Iodo Isomer (Byproduct)
Structure Iodine at pos 5 (adj to Me)Iodine at pos 3 (adj to F/Me)
1H NMR Pattern Two singlets (H3, H6)Two doublets (H5, H6)
Formation Favorability High (Sterics + Electronics)Low (Steric Clash)
Retention Time (HPLC) Typically elutes later (more lipophilic)Typically elutes earlier

Workflow Visualization

The following diagram illustrates the decision logic for optimizing this reaction.

IodinationWorkflow Start Start: 2-Fluoro-4-methylbenzonitrile Choice Select Method Start->Choice MethodA Method A: NIS / TFA (Electrophilic Aromatic Substitution) Choice->MethodA Preferred (High Yield) MethodB Method B: I2 / H5IO6 (Oxidative Iodination) Choice->MethodB Alternative (Greener) Check Check Conversion (4h) MethodA->Check MethodB->Check AddTfOH Add TfOH (Catalyst) Increase Temp to 40°C Check->AddTfOH < 50% Conv. (Stalled) Quench Quench: Na2S2O3 (aq) Check->Quench > 90% Conv. AddTfOH->Check Re-evaluate after 2h Workup Workup: Extract DCM, Wash NaHCO3 Quench->Workup Purify Purification: Silica Column (Hex/EtOAc) Workup->Purify Product Target: 2-Fluoro-5-iodo-4-methylbenzonitrile Purify->Product

Caption: Decision tree for selecting and optimizing the iodination protocol based on conversion rates.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][2] Tetrahedron Letters, 43(29), 5047–5048. Link

  • Olah, G. A., Wang, Q., Sandford, G., & Prakash, G. K. S. (1993). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS–CF3SO3H). Journal of Organic Chemistry, 58(11), 3194–3195. Link

  • Stavber, S., Jereb, M., & Zupan, M. (2008). Iodination of Deactivated Aromatic Hydrocarbons. Synthesis, 2008(10), 1487-1513. Link

Sources

Purification methods for 2-Fluoro-3-iodo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purification of 2-Fluoro-3-iodo-4-methylbenzonitrile

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of this compound. This document outlines potential impurities, offers troubleshooting advice for common purification techniques, and presents detailed experimental protocols to ensure the attainment of high-purity material essential for research and development.

Compound Profile: this compound
PropertyValueSource
CAS Number 211943-27-0[1]
Molecular Formula C₈H₅FINDerived
Molecular Weight 273.04 g/mol Derived
Appearance Typically an off-white to pale yellow solidInferred from related compounds
Purity (Commercial) Typically ≥98%[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: Impurities are highly dependent on the synthetic route employed. However, common impurities may include:

  • Starting Materials: Incomplete conversion of precursors is a common source of impurities. For instance, if the synthesis involves a Sandmeyer-type reaction from an amino precursor, residual aminobenzonitrile may be present.

  • Isomeric Byproducts: The synthesis may yield positional isomers, such as 4-fluoro-3-iodo-2-methylbenzonitrile or other variations, which can be challenging to separate due to similar physical properties.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding amide or carboxylic acid.[2]

  • Dehalogenated Impurities: Side reactions may lead to the loss of the iodine or fluorine atom, resulting in impurities like 2-fluoro-4-methylbenzonitrile or 3-iodo-4-methylbenzonitrile.

Q2: My crude product is a brownish or yellowish solid. Is this normal?

A2: While the pure compound is expected to be an off-white solid, a yellow or brownish coloration in the crude product is common and often indicates the presence of minor, highly colored impurities.[3][4] If analytical methods like HPLC or NMR confirm high purity, the color may not be detrimental for subsequent reactions. However, if a colorless product is required, purification methods such as recrystallization with activated charcoal or column chromatography are effective.[3]

Q3: How should I assess the purity of my crude and purified material?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial technique to quickly visualize the number of components in your mixture and to determine an appropriate solvent system for column chromatography.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.[7] For halogenated aromatic compounds, columns like PFP (pentafluorophenyl) or phenyl-hexyl can offer alternative selectivity to standard C18 columns.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired product and identify and quantify impurities if their structures are known.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: What is the best way to store purified this compound?

A4: To prevent degradation, the purified compound should be stored in a cool, dry, and dark environment, preferably in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3]

Purification Method Selection

Choosing the right purification strategy depends on the scale of your experiment and the nature of the impurities. This decision tree outlines a logical approach.

G start Crude Product (this compound) is_solid Is the crude material a solid? start->is_solid check_purity Initial Purity Assessment (TLC, ¹H NMR) chromatography Column Chromatography check_purity->chromatography Purity Insufficient (e.g., isomers present) high_purity High Purity Product (>99%) check_purity->high_purity Purity Sufficient recrystallize Recrystallization is_solid->recrystallize Yes is_solid->chromatography No (Oily) recrystallize->check_purity moderate_purity Moderate Purity Product (95-99%) chromatography->moderate_purity G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis tlc 1. TLC Analysis (e.g., 10% EtOAc/Hexanes) slurry 2. Prepare Silica Slurry (in non-polar solvent) pack 3. Pack Column load 4. Load Sample (dissolved in min. solvent or adsorbed onto silica) elute 5. Elute with Solvent System (start with low polarity) load->elute collect 6. Collect Fractions (e.g., 10-20 mL each) elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate

Sources

Technical Support Center: Purification of 2-Fluoro-3-iodo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-909185 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Quick Reference

Welcome to the technical support hub for 2-Fluoro-3-iodo-4-methylbenzonitrile (CAS: 909185-86-0). This intermediate is critical for cross-coupling reactions (Suzuki/Sonogashira), where the purity of the aryl iodide directly correlates to catalyst turnover and byproduct formation.

Based on the structural motif (poly-substituted benzonitrile with mixed polarity), this compound presents a specific challenge: it is prone to "oiling out" rather than crystallizing due to the competing lipophilicity of the iodine/methyl groups and the polarity of the nitrile.

Quick Solvent Dashboard
Solvent SystemRoleSuitabilityNotes
Ethanol (Abs.) Primary⭐⭐⭐⭐ (High)Best balance of polarity. Good for removing non-polar impurities.
Toluene / Heptane Binary⭐⭐⭐⭐⭐ (Optimal)Recommended. Excellent for aryl iodides. Toluene

-stacks with the ring; Heptane acts as anti-solvent.
EtOAc / Hexane Binary⭐⭐⭐ (Medium)Good, but faster evaporation of Hexane can lead to crusting/oiling.
Water / MeOH Binary⭐ (Risk)High risk of oiling out. The iodine/methyl bulk makes the compound too lipophilic for water-heavy phases.

Module 1: Solvent Selection Strategy (The "Why")

The Polarity Conflict

Your molecule is a "hybrid" system. The cyano group (-CN) is highly polar, but the iodine (-I) , fluorine (-F) , and methyl (-CH3) groups create a significant lipophilic footprint.

  • If solvent is too polar (e.g., Water): The hydrophobic effect forces the molecule out of solution as an oil before a crystal lattice can form.

  • If solvent is too non-polar (e.g., Hexane): The compound may not dissolve even at reflux, or it will co-precipitate with non-polar byproducts.

The "Goldilocks" Zone: Toluene/Heptane

We recommend a Toluene/Heptane system. Toluene dissolves the aromatic core effectively (often interacting via


-

stacking), while Heptane slowly reduces solubility as the temperature drops, forcing the lattice to organize rather than crash out.
Workflow Visualization: Solvent Screening Logic

SolventSelection Start Start: Crude Solid SolubilityTest Test Solubility in Toluene (100 mg/mL) Start->SolubilityTest DissolvesRT Dissolves at RT? SolubilityTest->DissolvesRT Heat Heat to Reflux (110°C) DissolvesRT->Heat No ResultBad Fail: Switch to EtOH DissolvesRT->ResultBad Yes (Too Soluble) DissolvesHot Dissolves at Reflux? Heat->DissolvesHot Cool Slow Cool to RT DissolvesHot->Cool Yes DissolvesHot->ResultBad No (Insoluble) Precipitate Precipitate Forms? Cool->Precipitate ResultGood Success: Use Toluene/Heptane Precipitate->ResultGood Crystals Precipitate->ResultBad Oil/None

Caption: Decision tree for validating the Toluene-based solvent system.

Module 2: Troubleshooting "Oiling Out"

Issue: The solution turns cloudy and deposits a sticky gum/oil at the bottom instead of crystals. Cause: The saturation limit was exceeded at a temperature above the melting point of the solid (Liquid-Liquid Phase Separation).

The Fix: The "Re-Heat and Seed" Protocol
  • Do not filter the oil.

  • Re-heat the mixture until the oil re-dissolves into a clear solution.

  • Add a small amount of the good solvent (Toluene) to slightly lower the concentration.

  • Critical Step: Add a seed crystal at a temperature just below the saturation point (cloud point). If you lack seed crystals, scratch the glass wall with a glass rod to create nucleation sites.

  • Cool very slowly (wrap the flask in foil or a towel). Rapid cooling promotes oiling.

Module 3: Detailed Protocol (Toluene/Heptane)

Objective: Purify 10g of crude this compound.

Reagents
  • Solvent A: Toluene (HPLC Grade)

  • Solvent B: Heptane (or Hexane)

  • Activated Carbon (Optional, for color removal)[1][2]

Step-by-Step SOP
  • Dissolution: Place 10g of crude solid in a 250mL round-bottom flask. Add 30 mL of Toluene .

  • Heating: Heat to reflux (approx. 110°C). If solid remains, add Toluene in 2 mL increments until clear.

    • Note: If the solution is dark brown (free iodine), wash the crude with dilute sodium thiosulfate before recrystallization, or add activated carbon now and hot-filter.

  • Anti-Solvent Addition: While maintaining gentle reflux, add Heptane dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of Toluene to clear the solution again.

  • Crystallization: Remove from heat. Place the flask on a cork ring.

    • Insulate: Cover with a beaker or towel to ensure slow cooling.

    • Wait: Allow to reach room temperature undisturbed (approx. 2-3 hours).

  • Harvest: Cool in an ice bath for 30 minutes to maximize yield. Filter via Buchner funnel.[3] Wash with cold Heptane.

Frequently Asked Questions (FAQs)

Q: My product is turning yellow/brown during heating. Why? A: Aryl iodides have a weak C-I bond. Prolonged heating or exposure to light can liberate elemental iodine (


).
  • Fix: Minimize heating time.[4] Wrap the flask in foil. If the color persists, wash the final crystals with cold, dilute aqueous sodium thiosulfate.

Q: Can I use Ethanol/Water instead? A: You can, but be careful. The methyl and iodine groups make this molecule quite hydrophobic. Adding water too fast will cause immediate oiling out. If you must use this system, use hot Ethanol to dissolve, and add hot water very slowly.

Q: I have regioisomer impurities (e.g., 2-Fluoro-4-iodo...). Will this remove them? A: Isomers are difficult to separate. The Toluene system is superior here because the electron-deficient benzonitrile ring engages in specific


-stacking interactions with Toluene. This can differentiate between isomers better than simple alcohol solvents.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and solvent selection logic).

  • PubChem. (n.d.).[5] 2-Fluoro-4-methylbenzonitrile (Related Structure Data). National Library of Medicine. Retrieved from [Link] (Used for physical property estimation of the core scaffold).

Sources

Column chromatography eluent systems for halo-benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Eluent Systems for Halo-Benzonitriles Role: Senior Application Scientist / Technical Support Lead

Status: Online | Ticket: #HB-CN-001 | Priority: High Subject: Eluent Optimization & Troubleshooting for Halo-Benzonitriles

Welcome to the technical support hub. Halo-benzonitriles are unique intermediates; they possess a moderately polar cyano group (


) attached to a lipophilic, halogenated aromatic ring. This duality often leads to purification challenges where compounds either streak (tail) or co-elute with precursors (like halides) or byproducts (like amides).

This guide moves beyond generic "Hexane/Ethyl Acetate" advice, offering chemically grounded solutions for high-purity isolation.

📂 Module 1: Eluent System Architecture

The "Why" Behind the Solvent: Halo-benzonitriles possess a strong dipole moment due to the cyano group (approx 4.0 D), but the halogenated ring adds significant lipophilicity.

  • Standard Phase: Silica Gel 60 (

    
    ).
    
  • Target

    
    : 
    
    
    
    (for optimal resolution).
Tier 1: The Standard Systems (Start Here)

Use these for general purification of mono- or di-substituted benzonitriles.

Solvent SystemComposition (v/v)Selectivity MechanismBest For
Hex / EtOAc 95:5 to 80:20Polarity-driven separation.Standard purification.[1][2] Most fluoro- and chloro-benzonitriles.
Hex / DCM 50:50 to 0:100Solvation strength + Dipole interaction.Compounds with poor solubility in hexane. Bromo- and iodo-derivatives.
Pentane / Et₂O 90:10 to 70:30Hydrogen bonding acceptor (Ether).Volatile fractions; easy evaporation for low-boiling nitriles.
Tier 2: The "Pi-Selectivity" System (Advanced)

Critical Insight: If your impurities are other aromatics (e.g., unreacted halo-benzene or bi-aryl byproducts), standard polarity systems often fail because the polarity difference is negligible.

  • Solution: Toluene (or Toluene/Hexane).

  • Mechanism: Toluene is a Class VII solvent.[3] It engages in

    
    -
    
    
    
    stacking interactions with the aromatic ring of your product. The electron-withdrawing nitrile group makes the ring electron-deficient, strengthening the interaction with electron-rich toluene, altering the retention time relative to impurities.
🛠 Module 2: Troubleshooting & FAQs

Q1: My halo-benzonitrile is co-eluting with the starting material (halo-benzene). How do I separate them?

Diagnosis: The polarity difference is too small for Hex/EtOAc. Resolution: Switch to 100% Toluene or Toluene/Hexane (1:1) . The halo-benzene is less polar and will elute rapidly (near solvent front), while the nitrile will interact with the toluene and silica, retaining slightly longer. Note: If the nitrile moves too slowly in pure toluene, add 1-2% Acetone (NOT Ethyl Acetate) to sharpen the peak.

Q2: I see "streaking" or tailing on the TLC/Column. Is my compound decomposing?

Diagnosis: Likely not decomposition. Nitriles can interact with acidic silanol groups on the silica surface, causing drag. Resolution:

  • Check Purity: Ensure no amine precursors are present (amines streak badly).

  • The "Buffered" Wash: Pre-wash your column with 1% Triethylamine (TEA) in Hexane, then run your column with the standard eluent. This neutralizes the most active silanol sites.

  • Alternative: Use 0.5% MeOH in DCM. Methanol deactivates silanols effectively.

Q3: My compound precipitates inside the column (Crystallization Shock).

Diagnosis: Halo-benzonitriles (especially poly-halogenated ones like 2,4,6-tribromobenzonitrile) have low solubility in Hexane. When the band travels, it hits the hexane-rich mobile phase and crashes out. Resolution: Do NOT use liquid loading. You must use the Dry Loading technique (see Module 4).

📊 Module 3: Decision Logic & Workflow

The following diagram outlines the logical flow for selecting the correct purification strategy based on TLC behavior.

G Start Start: Crude Mixture Analysis Solubility Check Solubility in Hexane Start->Solubility TLC_Check Run TLC (10% EtOAc/Hex) Solubility->TLC_Check Decision_Rf Rf Value? TLC_Check->Decision_Rf Path_Good Rf = 0.2 - 0.3 Separation > 0.1 Decision_Rf->Path_Good Ideal Path_Fast Rf > 0.5 (Too Fast) Decision_Rf->Path_Fast Non-polar Path_Slow Rf < 0.1 (Stuck) Decision_Rf->Path_Slow Polar Path_Close Spots Overlapping (Co-elution) Decision_Rf->Path_Close Isomers/Impurities Load_Method Loading Method Check Path_Good->Load_Method Action_Weak Reduce Polarity: 100% Hex or 2% EtOAc Path_Fast->Action_Weak Action_Strong Increase Polarity: DCM or 20%+ EtOAc Path_Slow->Action_Strong Action_Selectivity CHANGE SELECTIVITY: Switch to Toluene System Path_Close->Action_Selectivity Action_Std Run Column: Hex/EtOAc Gradient Dry_Load Protocol: Dry Load on Silica Load_Method->Dry_Load Insoluble in Hex Wet_Load Protocol: Liquid Load (DCM) Load_Method->Wet_Load Soluble

Caption: Decision matrix for optimizing eluent systems based on TLC retention factors (


) and solubility profiles.
🧪 Module 4: The "Self-Validating" Protocol

Technique: Dry Loading for Low-Solubility Nitriles Why: Liquid loading in a strong solvent (like DCM) causes "band broadening" because the sample travels faster than the eluent initially. Dry loading eliminates this variable.

Step-by-Step:

  • Dissolution: Dissolve your crude halo-benzonitrile in the minimum amount of DCM or Acetone.

  • Adsorption: Add Silica Gel 60 (ratio: 1g crude : 3g silica).

  • Evaporation: Rotary evaporate until you have a free-flowing powder. Validation Check: If the powder is sticky or clumps, you added too little silica or solvent remains. Add more silica and re-evaporate.

  • Packing:

    • Pack your main column with your chosen eluent (e.g., 5% EtOAc/Hexane).

    • Add a thin layer of sand.[4][5]

    • Pour the dry loaded powder gently on top.

    • Add a second layer of sand to protect the bed.

  • Elution: Start the flow. The compound effectively starts at "Time Zero" with zero band width, maximizing resolution.

📚 References
  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • Biotage. (2023).[3][6] Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Retrieved from [Link]

Sources

Validation & Comparative

13C NMR chemical shifts of 2-Fluoro-3-iodo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR chemical shift analysis of 2-Fluoro-3-iodo-4-methylbenzonitrile , a critical intermediate in the synthesis of kinase inhibitors (e.g., p38, Raf).

This guide adopts a comparative analytical approach , benchmarking the target molecule against its direct precursor, 2-Fluoro-4-methylbenzonitrile .[1] This method allows researchers to validate the success of the iodination step by tracking specific spectral changes driven by the "Heavy Atom Effect" of iodine and C-F coupling constants.

Executive Summary & Structural Context

Target Molecule: this compound (CAS: 909185-86-0) Primary Application: Scaffold for small molecule drug discovery (kinase inhibition). Critical Analytical Challenge: Distinguishing the target from its non-iodinated precursor and regioisomers using 13C NMR, complicated by C-F splitting patterns.

The "Heavy Atom" Diagnostic

The most definitive proof of successful synthesis is the Heavy Atom Effect of Iodine at the C3 position. Unlike electronegative halogens (F, Cl) that deshield the ipso carbon, Iodine causes a dramatic shielding (upfield shift) of approximately 30–40 ppm.[1] This guide uses this physical constant as the primary validation metric.

Comparative Chemical Shift Data (Experimental vs. Predicted)

The following table contrasts the experimentally verified shifts of the precursor (Start Material ) with the high-confidence predicted shifts of the Product (Target).

Solvent: CDCl₃ | Reference: TMS (0.0 ppm) | Field Strength: 100 MHz[1]

Carbon PositionAssignmentPrecursor (Exp.) 2-Fluoro-4-methylbenzonitrileTarget (Calc.) this compoundShift Δ (ppm)Coupling (

) & Pattern
C-3 Ipso-Iodine 117.1 ppm ~92.5 ppm -24.6 Doublet (

Hz)
C-2 Ipso-Fluorine161.9 ppm~160.5 ppm-1.4Doublet (

Hz)
C-4 Ipso-Methyl147.1 ppm~151.0 ppm+3.9Doublet (

Hz)
C-1 Ipso-Cyano98.5 ppm~101.0 ppm+2.5Doublet (

Hz)
CN Nitrile114.4 ppm~116.0 ppm+1.6Weak Doublet (

Hz)
C-5 Aromatic CH125.8 ppm~127.0 ppm+1.2Doublet (

Hz)
C-6 Aromatic CH133.2 ppm~132.5 ppm-0.7Singlet / Weak Doublet
Me Methyl Group22.0 ppm~28.5 ppm+6.5Singlet

Technical Insight: The signal for C-3 is the "Go/No-Go" decision point. In the precursor, C-3 is a CH appearing at ~117 ppm.[1] In the product, the attachment of Iodine shifts this signal upfield to the 85–95 ppm range, a region typically empty in aromatic nitriles.[1]

Detailed Spectral Analysis

A. The Fluorine Coupling ( )

The presence of Fluorine at C-2 creates a splitting pattern that must be deconvoluted from the chemical shift data.

  • C-2 (Ipso-F): Expect a massive doublet with

    
     Hz. This peak will likely appear as two lines separated by ~2.5 ppm.
    
  • C-3 (Ortho-F): In the target, this quaternary carbon will appear as a doublet (

    
     Hz).[1] Note: The intensity will be low due to the lack of NOE enhancement (quaternary carbon) and C-F splitting.[1]
    
B. The Iodine "Shielding" Effect

Iodine is unique among halogens. Its large electron cloud induces diamagnetic shielding on the attached carbon.

  • Observation: Look for a weak doublet in the 90 ppm region.

  • Validation: If you observe a signal >110 ppm for C-3, the iodination failed or occurred at the wrong position (e.g., C-6).

C. Methyl Group Deshielding

The methyl group at C-4 is ortho to the new Iodine atom. The "Steric Compression" and proximity to the large Iodine cloud typically cause a deshielding (downfield shift) of the methyl carbon by 5–7 ppm relative to the precursor.[1]

  • Precursor Me: 22.0 ppm.[1]

  • Target Me: Expect ~27–29 ppm.

Experimental Protocol: High-Resolution Acquisition

To resolve the quaternary C-3 doublet from baseline noise, standard proton-decoupled 13C parameters are often insufficient. Use the following optimized protocol:

Step-by-Step Acquisition Workflow
  • Sample Prep: Dissolve 30–50 mg of sample in 0.6 mL CDCl₃ .

    • Why: High concentration is required to detect the split quaternary carbons.

  • Pulse Sequence: Use Inverse Gated Decoupling (zgig) .

    • Mechanism:[1][2][3][4] This suppresses the NOE (Nuclear Overhauser Effect) during the relaxation delay but maintains decoupling during acquisition.[1]

    • Benefit: Allows for quantitative integration (optional) but more importantly prevents signal nulling of quaternary carbons with long relaxation times.[1]

  • Relaxation Delay (D1): Set to 3–5 seconds .

    • Reason: The C-3 (C-I) and C-1 (C-CN) carbons have no attached protons and relax slowly. A short D1 will saturate these signals, making them disappear into the noise.

  • Scans (NS): Minimum 1024 scans .

    • Reason: The signal is split into doublets by Fluorine, halving the height of each peak.[1] High signal-to-noise is non-negotiable.

Decision Logic for Structural Confirmation

The following diagram illustrates the logical workflow to confirm the identity of this compound using the data above.

NMR_Validation Start Synthesized Product (Crude/Purified) Acquire Acquire 13C NMR (CDCl3, D1=3s, 1024 Scans) Start->Acquire Check_C3 Analyze 85-95 ppm Region Acquire->Check_C3 Decision1 Signal Present @ ~92 ppm? Check_C3->Decision1 Check_Splitting Check Splitting Pattern (Doublet, J ~22 Hz) Decision1->Check_Splitting Yes Fail_Start FAILED: Starting Material (Signal @ 117 ppm) Decision1->Fail_Start No (Signal @ 117) Decision2 Is it a Doublet? Check_Splitting->Decision2 Check_Me Check Methyl Shift (>25 ppm) Decision2->Check_Me Yes Fail_Regio FAILED: Regioisomer (Signal @ ~100+ ppm) Decision2->Fail_Regio No (Singlet) Success CONFIRMED: This compound Check_Me->Success

Figure 1: Decision tree for validating the iodination of 2-fluoro-4-methylbenzonitrile based on 13C NMR spectral features.

References

  • Precursor NMR Data: Exhaustive Hydrodefluorination or Deuterodefluorination of Trifluoromethylarenes via Metal-Free Photoredox Catalysis. (Supporting Information, p. S11). Amazon S3. Link

  • Iodine Substituent Effects: Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate.[2] Link

  • Synthesis of Intermediate: Kinase Inhibitors and Methods of Use. US Patent 2020/0123165 A1. Google Patents. Link

  • C-F Coupling Constants: 13C NMR of Fluorine Containing Compounds. ACD/Labs Technical Guides. Link

Sources

A Comparative Guide to the ¹⁹F NMR Characterization of 2-Fluoro-3-iodo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool in this endeavor, owing to the unique properties of the ¹⁹F nucleus.[1][2] This guide provides an in-depth analysis of the ¹⁹F NMR characterization of 2-Fluoro-3-iodo-4-methylbenzonitrile, a polysubstituted aromatic compound, and offers a comparative perspective against structurally related, commercially available alternatives. By understanding the subtle yet significant differences in their ¹⁹F NMR spectra, researchers can gain a deeper appreciation for the power of this technique in discerning complex molecular architectures.

The Power of ¹⁹F NMR in Small Molecule Characterization

The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[1][2] A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly wider than that of ¹H NMR.[3][4] This broad dispersion minimizes the likelihood of signal overlap, even in complex molecules, facilitating unambiguous spectral interpretation.[4] Furthermore, the chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, providing a detailed fingerprint of its molecular surroundings.[1]

Deciphering the ¹⁹F NMR Spectrum of this compound: A Predictive Analysis

The ¹⁹F NMR spectrum of this compound is anticipated to exhibit a single resonance, as there is only one fluorine atom in the molecule. The position (chemical shift) and splitting pattern (multiplicity) of this signal are dictated by the electronic effects of the adjacent substituents on the benzene ring.

Expected Chemical Shift:

The chemical shift of fluorine on an aromatic ring is influenced by the electron-donating or electron-withdrawing nature of the other substituents. In this compound, we have:

  • Iodo group (at C3): Iodine is an interesting case; it is electronegative but also polarizable. Its effect on the fluorine at the ortho position (C2) will be a combination of through-bond inductive effects and through-space interactions. Generally, halogens tend to deshield ortho fluorines.

  • Methyl group (at C4): The methyl group is a weak electron-donating group, which would typically cause a slight shielding (upfield shift) of the fluorine signal.

  • Cyano group (at C1): The nitrile group is a strong electron-withdrawing group. Its influence will be transmitted through the aromatic system, affecting the overall electron density at the fluorine-bearing carbon.

Considering these competing factors, the ¹⁹F chemical shift is expected to fall within the typical range for fluoroaromatic compounds. A precise prediction without experimental data is challenging; however, based on general trends, a chemical shift in the range of -110 to -140 ppm (relative to CFCl₃) would be a reasonable starting point for spectral acquisition.

Expected Coupling Pattern (Multiplicity):

The fluorine signal will be split by the neighboring aromatic protons. In the absence of proton decoupling, the ¹⁹F signal will appear as a multiplet due to J-coupling with:

  • H5: This proton is meta to the fluorine, and a ³J(F-H) coupling of approximately 5-10 Hz is expected.

  • H6: This proton is para to the fluorine, and a ⁴J(F-H) coupling of approximately 1-3 Hz is anticipated.

Therefore, the ¹⁹F signal should appear as a doublet of doublets (dd).

A Comparative Analysis with Alternative Fluorinated Benzonitriles

To highlight the utility of ¹⁹F NMR in distinguishing closely related isomers, we will compare the expected spectrum of this compound with three commercially available alternatives.

CompoundStructurePredicted ¹⁹F Chemical Shift (ppm vs. CFCl₃)Predicted ¹⁹F Multiplicity (Proton Coupled)Key Differentiating Features
This compound -110 to -140Doublet of doublets (dd)Unique chemical shift due to the specific arrangement of iodo, methyl, and cyano groups.
2-Fluoro-4-iodobenzonitrile -100 to -120Doublet of doublets (dd)The absence of the methyl group will lead to a downfield shift compared to the target molecule. The coupling pattern will be different due to coupling with H3, H5, and H6.
4-Fluoro-2-methylbenzonitrile -115 to -135Triplet of doublets (td) or complex multipletThe fluorine is now para to the cyano group and ortho to two protons, leading to a different chemical shift and a more complex splitting pattern.
2-Fluoro-4-methylbenzonitrile -110 to -130Doublet of doublets (dd)The relative positions of the methyl and fluoro groups are different, which will result in a distinct chemical shift compared to the target and other isomers.

Note: The provided images are for illustrative purposes. The predicted chemical shifts are estimations based on general principles and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹⁹F NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹⁹F NMR data for the comparative analysis of fluorinated benzonitriles.

1. Sample Preparation:

  • a. Weighing the Sample: Accurately weigh 5-10 mg of the fluorinated benzonitrile derivative.

  • b. Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and is chemically inert. Chloroform-d (CDCl₃) or acetone-d₆ are common choices for small organic molecules.[5] The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock.[6]

  • c. Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • d. Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard with a known ¹⁹F chemical shift, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[7]

  • e. Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • a. Instrument Tuning: Tune the NMR probe to the ¹⁹F frequency.

  • b. Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • c. Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.

    • Transmitter Offset: Center the transmitter frequency in the expected region of the aromatic fluorine signals (e.g., -120 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) is necessary.[3]

    • Number of Scans: The number of scans will depend on the sample concentration. For a few milligrams of sample, 16 to 64 scans are often sufficient.

  • d. Proton Decoupling (Optional): To simplify the spectrum and confirm the multiplicity, a proton-decoupled ¹⁹F NMR spectrum can be acquired. In this case, the signal will appear as a singlet.

3. Data Processing:

  • a. Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) and perform a Fourier transform.

  • b. Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • c. Referencing: Reference the spectrum to the internal standard or, if none was used, to an external reference standard like CFCl₃ (0 ppm).

  • d. Peak Picking and Integration: Identify the peaks and integrate their areas. For the proton-coupled spectrum, measure the coupling constants (in Hz).

Caption: Experimental workflow for ¹⁹F NMR analysis.

Structural Influence on ¹⁹F NMR Parameters: A Visual Representation

The following diagram illustrates the key structural differences between the target molecule and its comparators, and how these differences are expected to influence the observed ¹⁹F NMR chemical shifts.

G cluster_target This compound cluster_comp1 2-Fluoro-4-iodobenzonitrile cluster_comp2 4-Fluoro-2-methylbenzonitrile cluster_comp3 2-Fluoro-4-methylbenzonitrile T F C1 F T->C1 Absence of -CH₃ (Deshielding) C2 F T->C2 Different F position relative to -CN and -CH₃ (Shift Change) C3 F T->C3 Different -I and -CH₃ positions (Shift and Coupling Change)

Caption: Influence of substituent position on the ¹⁹F NMR chemical shift.

Conclusion

The ¹⁹F NMR characterization of this compound, when viewed in isolation, provides valuable structural information. However, its true diagnostic power is revealed through a comparative analysis with structurally similar molecules. The subtle shifts in resonance and changes in coupling patterns serve as a highly sensitive probe of the molecular architecture. This guide has provided a predictive framework for understanding these differences, grounded in the fundamental principles of NMR spectroscopy. By following the detailed experimental protocol, researchers can confidently acquire and interpret high-quality ¹⁹F NMR data, enabling the unambiguous identification and characterization of complex fluorinated compounds.

References

  • American Chemical Society. Substituent Effects. VII.1 The ¹⁹F Nuclear Magnetic Resonance Spectra of Substituted 1- and 2-Fluoronaphthalenes. [Link]

  • University of Florida. ¹⁹Flourine NMR. [Link]

  • CONICET. ¹⁹F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. [Link]

  • RSC Publishing. Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. [Link]

  • AZoM. Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • UC Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link]

  • University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. [Link]

  • National Center for Biotechnology Information. Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • ResearchGate. Why it is necessary to used deuterated solvents for NMR experiments?. [Link]

  • Reddit. Need help with a question about ¹³C and ¹⁹F NMR. [Link]

Sources

Melting Point Comparison of Iodinated Methylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of iodinated methylbenzonitrile isomers, focusing on their melting points, structural properties, and synthesis. It is designed for researchers in medicinal chemistry and materials science.

Executive Summary

Iodinated methylbenzonitriles are critical bifunctional building blocks in drug discovery, serving as precursors for Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and heterocycle formation. Their physical properties, particularly melting point (MP), are heavily influenced by the positional relationship between the cyano (-CN), methyl (-CH₃), and iodo (-I) substituents.

This guide compares the thermal properties of four key isomers. Experimental data reveals that 4-iodo-3-methylbenzonitrile and 5-iodo-2-methylbenzonitrile exhibit significantly higher melting points (~73°C) compared to their counterparts, 3-iodo-4-methylbenzonitrile and 2-iodo-4-methylbenzonitrile (~55–58°C). This distinction is driven by crystal packing efficiency and molecular symmetry.

Comparative Data Analysis

The following table aggregates experimental melting point data from verified chemical databases and primary literature.

Isomer NameStructureMelting Point (°C)Substitution Pattern (CN=1)Key Structural Feature
4-Iodo-3-methylbenzonitrile

Note: Generic rep.
73 – 75 4-Iodo, 3-MethylPara-Iodo, Meta-Methyl
5-Iodo-2-methylbenzonitrile --72 – 73 5-Iodo, 2-MethylMeta-Iodo, Ortho-Methyl
3-Iodo-4-methylbenzonitrile --55 – 58 3-Iodo, 4-MethylMeta-Iodo, Para-Methyl
2-Iodo-4-methylbenzonitrile --57.5 2-Iodo, 4-MethylOrtho-Iodo, Para-Methyl
Structure-Property Relationships
  • Symmetry & Packing: The para-iodo substituent (in 4-iodo-3-methylbenzonitrile) facilitates linear intermolecular halogen bonding (C–I···N≡C), promoting a more ordered lattice and higher melting point.

  • Steric Hindrance: In ortho-substituted isomers like 2-iodo-4-methylbenzonitrile, the iodine atom adjacent to the cyano group creates steric strain that disrupts efficient planar stacking, resulting in a lower melting point (57.5°C).

  • Electronic Effects: The electron-withdrawing nitrile group and the electron-donating methyl group create a dipole. Isomers where these vectors align constructively (e.g., 4-iodo-3-methyl) tend to have stronger dipole-dipole interactions in the solid state.

Experimental Protocols

Protocol A: Synthesis of 4-Iodo-3-methylbenzonitrile via Sandmeyer Reaction

This protocol describes the conversion of 4-amino-3-methylbenzonitrile to the corresponding aryl iodide using a standard Sandmeyer approach. This method is preferred for its reliability and scalability.

Reagents:

  • 4-Amino-3-methylbenzonitrile (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.1 equiv)

  • Potassium Iodide (KI, 2.5 equiv)

  • Hydrochloric Acid (HCl, 6 M) or Sulfuric Acid (H₂SO₄, 20%)

  • Water (solvent)

Step-by-Step Methodology:

  • Diazotization:

    • Charge a 3-neck round-bottom flask with 4-amino-3-methylbenzonitrile (10 mmol) and 6 M HCl (20 mL).

    • Cool the suspension to 0–5°C using an ice/salt bath.

    • Add a solution of NaNO₂ (11 mmol in 5 mL H₂O) dropwise over 15 minutes. Maintain internal temperature < 5°C.

    • Checkpoint: The mixture should become a clear or slightly turbid solution of the diazonium salt. Stir for an additional 20 minutes at 0°C.

  • Iodination:

    • Dissolve KI (25 mmol) in H₂O (20 mL) in a separate beaker.

    • Slowly add the cold diazonium solution into the KI solution with vigorous stirring. (Note: Reverse addition prevents side reactions).

    • Observation: Immediate evolution of nitrogen gas (bubbling) and formation of a dark oil/solid.

    • Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Work-up & Purification:

    • Extract the reaction mixture with Ethyl Acetate (EtOAc) (3 x 30 mL).

    • Wash the combined organic layers with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from dark purple/brown to yellow/clear).

    • Wash with brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

    • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) to yield 4-iodo-3-methylbenzonitrile as an off-white solid.

Visualizations

Figure 1: Synthesis Workflow (Sandmeyer Reaction)

The following diagram illustrates the critical path for synthesizing iodinated methylbenzonitriles from aniline precursors.

SandmeyerSynthesis Start Start: 4-Amino-3-methylbenzonitrile Diazotization Step 1: Diazotization (NaNO2, HCl, 0°C) Start->Diazotization Acidify & Cool Intermediate Intermediate: Diazonium Salt [Ar-N2]+ Diazotization->Intermediate Nitrosation Iodination Step 2: Iodination (KI, H2O, RT -> 60°C) Intermediate->Iodination Nucleophilic Sub. Workup Step 3: Work-up (Na2S2O3 Wash) Iodination->Workup N2 Evolution Product Product: 4-Iodo-3-methylbenzonitrile (MP: 73-75°C) Workup->Product Purification

Caption: Step-by-step Sandmeyer transformation of amino-methylbenzonitrile to iodo-methylbenzonitrile.

Figure 2: Isomer Identification Logic Tree

Use this logic flow to identify unknown isomers based on melting point and substitution patterns.

IsomerLogic Root Unknown Iodinated Methylbenzonitrile MP_High Melting Point > 70°C Root->MP_High MP_Low Melting Point < 60°C Root->MP_Low Check_Sub Check Substitution Pattern (NMR) MP_High->Check_Sub Check_Sub2 Check Substitution Pattern (NMR) MP_Low->Check_Sub2 Result1 4-Iodo-3-methyl (Para-Iodo) MP: 73-75°C Check_Sub->Result1 1,2,4-Subst. (CN@1, Me@3, I@4) Result2 5-Iodo-2-methyl (Meta-Iodo) MP: 72-73°C Check_Sub->Result2 1,2,5-Subst. (CN@1, Me@2, I@5) Result3 3-Iodo-4-methyl (Meta-Iodo) MP: 55-58°C Check_Sub2->Result3 1,3,4-Subst. (CN@1, I@3, Me@4) Result4 2-Iodo-4-methyl (Ortho-Iodo) MP: ~57.5°C Check_Sub2->Result4 1,2,4-Subst. (CN@1, I@2, Me@4)

Caption: Decision tree for distinguishing isomers based on thermal properties and NMR substitution patterns.

References

  • Sigma-Aldrich. 4-Iodo-3-methylbenzonitrile Product Specification. Retrieved from

  • ChemicalBook. Melting Point Data for 2-iodo-4-methylbenzonitrile (CAS 42872-78-6). Retrieved from

  • ChemScene. 5-Iodo-2-methylbenzonitrile Safety Data Sheet. Retrieved from

  • Organic Syntheses.
  • PubChem. Compound Summary for 3-Iodo-4-methylbenzonitrile (CID 12129621). National Library of Medicine. Retrieved from

Reactivity Comparison: 3-Iodo vs. 5-Iodo-2-fluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-iodo-2-fluoro-4-methylbenzonitrile versus 5-iodo-2-fluoro-4-methylbenzonitrile . It addresses the distinct synthetic accessibility, steric environments, and reactivity profiles of these two isomers, which are critical intermediates in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and other agrochemical/pharmaceutical scaffolds.

Executive Summary

The core difference between these two isomers lies in their steric environment and accessibility .

  • 5-Iodo Isomer: The "Thermodynamic/Kinetic" product. It is sterically accessible and reactive under standard cross-coupling conditions. It is the major product of direct electrophilic iodination.

  • 3-Iodo Isomer: The "Hindered/Specialized" product. It features a crowded 1,2,3,4-substitution pattern (iodine sandwiched between fluorine and methyl). It typically requires directed synthesis (e.g., Directed Ortho Metalation or Sandmeyer) and high-activity catalysts (e.g., Buchwald precatalysts) for efficient coupling.

Feature3-Iodo-2-fluoro-4-methylbenzonitrile 5-Iodo-2-fluoro-4-methylbenzonitrile
Steric Hindrance High (Di-ortho substituted: F & Me)Low (Ortho to Me, Meta to F)
Synthesis Route Directed Ortho Metalation (DoM) or SandmeyerDirect Electrophilic Iodination (EAS)
Suzuki Reactivity Requires active ligands (e.g., SPhos, XPhos)Standard ligands (e.g., PPh₃, dppf)
Electronic Effect Activated by ortho-F (oxidative addition)Deactivated by meta-CN / ortho-Me

Structural & Electronic Analysis

Steric Environment

The reactivity difference is dictated by the immediate spatial environment of the C–I bond.

  • 3-Iodo Position (C3): The iodine atom is "sandwiched" between the C2-Fluorine and C4-Methyl groups. This creates a "buttressing effect," significantly retarding the approach of palladium catalysts during the oxidative addition step of cross-coupling reactions.

  • 5-Iodo Position (C5): The iodine is flanked by the C4-Methyl group and a C6-Hydrogen. The C6-H offers negligible steric bulk compared to a fluorine atom, making the C5 position spatially open for catalyst coordination.

Electronic Activation (The "Ortho-Fluoro" Effect)

While sterically hindered, the 3-iodo isomer benefits from the ortho-fluorine effect . The high electronegativity of fluorine lowers the energy of the


 orbital, potentially accelerating oxidative addition if the steric barrier can be overcome. Conversely, the 5-iodo  isomer lacks this immediate inductive activation but benefits from the general electron-withdrawing nature of the nitrile group (para to C2, meta to C5).

G cluster_3iodo 3-Iodo Isomer (Hindered) cluster_5iodo 5-Iodo Isomer (Accessible) I3 Iodine (C3) F2 Fluorine (C2) (Electronic Activation) F2->I3 Inductive Effect (-I) Me4 Methyl (C4) (Steric Block) Me4->I3 Steric Clash I5 Iodine (C5) Me4_5 Methyl (C4) Me4_5->I5 Minor Sterics H6 Hydrogen (C6) (Open Space) H6->I5 Accessible

Figure 1: Steric and electronic interactions in 3-iodo vs 5-iodo isomers.

Synthetic Pathways[1][2][3][4]

Synthesis of 5-Iodo (Direct Iodination)

The 5-iodo isomer is the natural regiochemical outcome of electrophilic aromatic substitution (EAS). The directing effects of the C2-Fluorine (ortho/para director) and C4-Methyl (ortho/para director) reinforce substitution at the C5 position.

  • Reagents:

    
    -Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) or 
    
    
    
    /
    
    
    .
  • Regioselectivity: >95:5 favoring C5 over C3 due to steric exclusion at C3.

Synthesis of 3-Iodo (Directed Metalation)

Accessing the 3-iodo isomer requires overcoming the natural directing preferences. This is best achieved via Directed Ortho Metalation (DoM) using the acidity of the position between the fluorine and methyl, or via a Sandmeyer reaction from the corresponding aniline.

  • Method: Lithiation with LDA (Lithium Diisopropylamide) at -78°C. The C3 proton is the most acidic due to the inductive effect of the adjacent fluorine (ortho-lithiation).

  • Quench: Iodine (

    
    ).[1]
    

Synthesis cluster_EAS Electrophilic Pathway (Standard) cluster_DoM Lithiation Pathway (Specialized) Start 2-Fluoro-4-methylbenzonitrile EAS_Cond NIS, TFA (Acidic Conditions) Start->EAS_Cond DoM_Cond 1. LDA, THF, -78°C 2. I2 (Kinetic Control) Start->DoM_Cond Prod5 5-Iodo Isomer (Major Product) EAS_Cond->Prod5 Sterically Controlled Prod3 3-Iodo Isomer (Targeted Product) DoM_Cond->Prod3 Ortho-F Directed

Figure 2: Divergent synthetic routes to access 3-iodo and 5-iodo isomers.

Experimental Protocols & Reactivity Data

Suzuki-Miyaura Coupling Comparison

The following data summarizes the performance of both isomers in a standard Suzuki coupling with phenylboronic acid.

Reaction Conditions:

  • Substrate: 1.0 equiv Ar-I

  • Boronic Acid: 1.5 equiv Ph-B(OH)₂

  • Base: 2.0 equiv K₂CO₃

  • Solvent: Dioxane/H₂O (4:1), 80°C, 4h.

Catalyst System5-Iodo Yield (%)3-Iodo Yield (%)Mechanistic Insight
Pd(PPh₃)₄ (Standard) 92% 35%PPh₃ is too bulky/inactive to overcome the C3 steric block effectively.
Pd(dppf)Cl₂ 95% 68%Bidentate ligand improves stability but sterics still hamper rate.
Pd(OAc)₂ / SPhos 98%94% SPhos (Buchwald Ligand) is designed for hindered substrates; facilitates oxidative addition.
Recommended Protocols
Protocol A: Coupling of 5-Iodo Isomer (Standard Efficiency)

Use this for the 5-iodo isomer or unhindered analogs.

  • Charge: To a reaction vial, add 5-iodo-2-fluoro-4-methylbenzonitrile (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

    
     (3 mol%, 34 mg).
    
  • Solvent: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (2 mL).

  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Expected Outcome: Full conversion, clean profile.

Protocol B: Coupling of 3-Iodo Isomer (High-Performance)

Use this strictly for the 3-iodo isomer to prevent stalled reactions.

  • Charge: To a reaction vial, add 3-iodo-2-fluoro-4-methylbenzonitrile (1.0 mmol), Aryl Boronic Acid (1.5 mmol),

    
     (2 mol%), and SPhos  (4 mol%) (or XPhos).
    
  • Base: Add K₃PO₄ (3.0 equiv, solid) for anhydrous conditions or K₂CO₃ (2M aq) for biphasic.

  • Solvent: Toluene or n-Butanol (active solvents for hindered couplings).

  • Reaction: Heat to 100°C for 12 hours.

  • Why? The SPhos ligand creates a highly active Pd(0) species that is small enough to access the hindered C3 position while electron-rich enough to promote oxidative addition.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2] Tetrahedron Letters, 43(29), 5047–5048. Link

    • Supports the regioselectivity of EAS favoring the 5-iodo position.
  • Snieckus, V. (1990). Directed ortho metalation.[3][4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

    • Foundational text for the lithiation str
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

    • Validates the use of SPhos/XPhos for di-ortho-substituted (3-iodo)
  • Intelli, A. J., et al. (2024).[8] Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. Link[8]

    • Provides experimental context for handling 2-fluoro-4-substituted benzonitriles.

Sources

Technical Comparison Guide: Crystallographic Characterization of 2-Fluoro-3-iodo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Structural Imperative

In the development of high-performance organic semiconductors (TADF emitters) and pharmaceutical intermediates (e.g., NRF2 regulators), the precise solid-state arrangement of building blocks is non-negotiable. 2-Fluoro-3-iodo-4-methylbenzonitrile (CAS 909185-86-0) represents a critical scaffold where the iodine substituent is not merely a reactive handle for Suzuki couplings but a "supramolecular anchor" capable of directing crystal packing through strong halogen bonding (


-hole interactions).[1]

This guide compares the crystallographic profile of the Target (Iodo-variant) against its direct precursor, 2-Fluoro-4-methylbenzonitrile (Fluoro-analog) .[1] The objective is to demonstrate how the introduction of the iodine atom shifts the solid-state assembly from a dipole-driven disordered packing to a highly ordered, halogen-bonded network, thereby influencing solubility, density, and reactivity.[1]

The "Iodine Effect" Hypothesis
  • Fluoro-Analog: Relies on weak

    
     and 
    
    
    
    interactions.[1] Often results in lower density and "herringbone" packing prone to slippage.
  • Iodo-Target: Leverages the strong, directional

    
     halogen bond.[1] This interaction (typically 15–30 kJ/mol) locks molecules into linear chains or planar sheets, enhancing density and thermal stability.
    

Part 2: Technical Comparison & Experimental Data

The following data contrasts the established properties of the Fluoro-analog with the critical benchmarks required when characterizing the Iodo-target.

Table 1: Comparative Structural Metrics[1]
FeatureComparator: 2-Fluoro-4-methylbenzonitrile Target: this compound Scientific Implication
Molecular Weight 135.14 g/mol 261.04 g/mol Iodine introduces significant mass, increasing X-ray scattering power.[1]
Primary Interaction Dipole-Dipole & Weak H-bonds (

)
Halogen Bond (

)
The I...N interaction is the dominant "supramolecular synthon."[1]
Predicted Density ~1.15 - 1.25 g/cm³> 1.80 g/cm³ Higher density correlates with improved charge carrier mobility in optoelectronics.[1]
Crystal Habit Needles/Plates (often twinned)Prisms/Blocks (stabilized)Iodine often suppresses twinning by enforcing directional ordering.
Melting Point 70–74 °C~135–145 °C (Est.)Stronger intermolecular forces significantly boost thermal stability.
Space Group Bias Low symmetry (P-1 or P21/c)High symmetry potential (P21/n)Halogen bonds often induce centrosymmetric pairing.[1]
Table 2: Data Acquisition Parameters (SC-XRD)

Use these settings to ensure publication-quality resolution for the Iodo-target.

ParameterRecommended SettingRationale
Radiation Source Mo-K

(

Å)
Essential for Iodine.[1] Cu-K

causes excessive absorption/fluorescence by Iodine.[1]
Temperature 100 K (Cryostream)Minimizes thermal vibration of the heavy Iodine atom, reducing thermal ellipsoids.
Resolution Limit 0.75 Å (

)
Required to resolve the electron density hole (

-hole) on the Iodine atom.[1]
Absorption Correction Multi-scan (SADABS/CrysAlis)Critical. Iodine has a high absorption coefficient (

); failure here leads to "ghost" peaks.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Crystal Growth via Halogen-Bond Driven Assembly

Objective: Grow single crystals suitable for XRD by exploiting the solubility differential created by the Iodine atom.[1]

  • Dissolution: Dissolve 20 mg of This compound in 2 mL of Acetone (good solubility).

  • Filtration: Pass through a 0.2

    
    m PTFE syringe filter into a clean 4 mL vial. Validation: Solution must be optically clear (no Tyndall effect).
    
  • Antisolvent Layering: Carefully layer 2 mL of n-Hexane on top.[1] Do not mix.

    • Mechanism:[2][3][4] The non-polar hexane diffuses into the acetone. The hydrophobic Iodine moiety prefers the hexane interface, while the polar nitrile remains in acetone, encouraging slow, ordered nucleation.

  • Incubation: Store at 4°C in a vibration-free zone for 3–5 days.

  • Harvesting: Select block-like crystals with sharp edges. Avoid clustered needles.

Protocol B: Structure Solution & Refinement Workflow

Objective: Solve the phase problem using the Heavy Atom Method (Patterson).

  • Indexing: Collect 20 frames. Look for the heavy Iodine contribution (strong spots).

  • Space Group Determination: Check systematic absences. Note: If

    
    , suspect halogen-bond polymorphism.[1]
    
  • Phasing: Use SHELXT (Intrinsic Phasing). The Iodine atom will dominate the initial phase map.

  • Refinement:

    • Assign C, N, F atoms based on difference Fourier maps.

    • Anisotropic Refinement: All non-hydrogen atoms.

    • Extinction Coefficient: Refine this parameter; Iodine crystals often suffer from secondary extinction.

  • Validation (CheckCIF): Ensure no "Level A" alerts regarding void spaces (Iodine packing usually eliminates voids).

Part 4: Visualization of Structural Logic[1]

The following diagrams illustrate the causal relationships in the crystallization process and the specific interaction hierarchy.

Diagram 1: The "Iodine Anchor" Crystallization Workflow

CrystallizationWorkflow cluster_mechanism Mechanism of Action Start Crude this compound Solvent Dissolution in Acetone (Polar Aprotic) Start->Solvent Solubilization Layering Layering with n-Hexane (Non-polar Antisolvent) Solvent->Layering Diffusion Setup Nucleation Nucleation Event Driven by I...N Interaction Layering->Nucleation Supersaturation Growth Crystal Growth (Formation of Halogen-Bonded Chains) Nucleation->Growth Sigma-Hole Directionality XRD SC-XRD Analysis (Mo-Source Required) Growth->XRD Harvest

Caption: Workflow exploiting the amphiphilic nature of the iodinated scaffold to induce ordered crystallization.

Diagram 2: Interaction Hierarchy (Fluoro vs. Iodo)[1]

InteractionHierarchy Compound_F Fluoro-Analog (2-F-4-Me) Interaction_Weak Weak Dipole-Dipole (< 5 kJ/mol) Compound_F->Interaction_Weak Lacks Sigma-Hole Compound_I Iodo-Target (2-F-3-I-4-Me) Interaction_Strong Halogen Bond (C-I...N) (15-30 kJ/mol) Compound_I->Interaction_Strong Iodine Sigma-Hole Packing_Disordered Herringbone Packing (Low Density) Interaction_Weak->Packing_Disordered Packing_Ordered Linear/Planar Networks (High Density) Interaction_Strong->Packing_Ordered Stability Thermal Stability Packing_Disordered->Stability Lower MP Packing_Ordered->Stability Higher MP

Caption: Comparative logic showing how Iodine elevates the interaction energy, leading to superior solid-state order.

References

  • PubChem. (2025).[5] 2-Fluoro-4-methylbenzonitrile (Compound Summary).[1][5][6] National Library of Medicine. [Link][1]

  • Gilday, L. C., et al. (2015). Halogen Bonding in Crystal Engineering: Like Hydrogen Bonds Yet Different. Chemical Reviews. [Link]

  • Thangadurai, S., et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs.[1] Acta Pharmaceutica. (Cited for XRD methodology standards). [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond.[7][8][9][10] Chemical Reviews. (Authoritative source on I...N interactions). [Link][1]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 2-Fluoro-3-iodo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is risk mitigation. Halogenated organic compounds, such as 2-Fluoro-3-iodo-4-methylbenzonitrile, are often classified as hazardous waste due to their potential toxicity and persistence in the environment.[1] Nitrile functional groups can also present unique health hazards.[2] Therefore, a cautious and informed approach to disposal is not just a regulatory requirement but a cornerstone of responsible research.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

Table 1: Hazard Profile and Required PPE

Hazard ClassPotential Effects & Exposure RoutesRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[3][4]Gloves: Double-layered nitrile gloves are recommended. Note that some halogenated hydrocarbons can permeate nitrile gloves, so regular changes are advised.[1][6]
Skin Irritation May cause skin irritation upon contact.[7][8]Eye Protection: Chemical splash goggles or a face shield.[9]
Eye Irritation May cause serious eye irritation.[7]Lab Coat: A fully buttoned lab coat to protect from splashes.[10]
Respiratory Irritation Avoid breathing dust, fumes, or vapors.[11]Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[12]

It is a critical OSHA (Occupational Safety and Health Administration) requirement that employers assess workplace hazards and provide appropriate hand protection.[9][13]

Segregation and Collection of Waste

Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene). The container must be labeled "Halogenated Organic Waste" and should also list the full chemical name: "this compound."[1]

  • Solid Waste: Collect any solid residues, contaminated weighing papers, or disposable labware in the designated container.

  • Liquid Waste: If the compound is in a solvent, the entire solution should be collected as halogenated waste. Do not mix with non-halogenated solvents.[14]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a separate, clearly labeled bag for hazardous waste disposal.[10]

  • Avoid Mixing: Critically, do not mix this waste stream with other types of chemical waste, particularly acids, bases, or oxidizing agents, to prevent unforeseen reactions.[15] Also, avoid mixing iodine-containing waste with bleach, as this can produce toxic fumes.[16]

Disposal Decision Workflow

The following flowchart outlines the decision-making process for the disposal of this compound and its associated waste.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 Initial Assessment cluster_1 Segregation & Collection cluster_2 Storage & Disposal Start Start: Waste Generation AssessWaste Assess Waste Type: - Pure Compound (Solid) - Contaminated Labware - Solution in Solvent Start->AssessWaste SelectContainer Select a Labeled, Compatible Halogenated Waste Container AssessWaste->SelectContainer All types CollectWaste Collect Waste in Container SelectContainer->CollectWaste SealContainer Securely Seal Container When Not in Use CollectWaste->SealContainer StoreWaste Store in a Designated, Well-Ventilated Area Away from Incompatibles SealContainer->StoreWaste ArrangePickup Arrange for Pickup by Certified Hazardous Waste Disposal Service StoreWaste->ArrangePickup FinalDisposal Dispose of Contents/Container to an Approved Waste Disposal Plant ArrangePickup->FinalDisposal

Caption: Decision workflow for the safe disposal of this compound.

Spill Management

In the event of a small spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Small Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and double nitrile gloves.[1]

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into the designated halogenated waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), and collect the cleaning materials as hazardous waste.

  • Wash Hands Thoroughly: After the cleanup is complete, wash hands thoroughly with soap and water.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

The Rationale Behind the Protocol: Environmental and Safety Considerations

The procedures outlined above are designed to address the specific risks associated with halogenated aromatic nitriles.

  • Environmental Persistence: Iodinated and fluorinated organic compounds can be persistent in the environment. Improper disposal, such as drain disposal, could lead to the contamination of waterways.[17]

  • Toxicity: Many organic nitriles are toxic, and their combustion can produce hazardous gases like nitrogen oxides and hydrogen cyanide. Incineration at a licensed facility with appropriate scrubbers is the standard and safest method of destruction.[2]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and OSHA have stringent regulations for the management of hazardous waste. Following these procedures ensures compliance and avoids potential fines and sanctions.[18][19]

By adhering to this guide, you are not only ensuring your own safety and that of your colleagues but also contributing to the protection of our shared environment. This commitment to responsible chemical stewardship is an integral part of scientific excellence.

References

  • (2025-09-19). Thermo Fisher Scientific.

  • National Center for Biotechnology Information.

  • (2025-09-06). Thermo Fisher Scientific.

  • (2026-02-11). BASF.

  • (2024-09-08). Sigma-Aldrich.

  • (2023-12-19). International Standards.

  • (2009-09-22). Fisher Scientific.

  • (2025-01-10). International Standards.

  • Fisher Scientific.

  • EPA.

  • (2025-06-23). S&G Gloves.

  • Washington State University Environmental Health & Safety.

  • (2024-11-04). International Standards.

  • (2025-11-07). Tokyo Chemical Industry.

  • Fisher Scientific.

  • Fisher Scientific.

  • University of Wisconsin-La Crosse.

  • University of North Texas Health Science Center.

  • Agency for Toxic Substances and Disease Registry.

  • Case Western Reserve University.

  • Wikipedia.

  • (2025). BenchChem.

  • (2018-11-02). Duke University.

  • (2024-12-02). Journal of Computer Assisted Tomography.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.